N,3-dimethyl-1,3-thiazolidin-2-imine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121215-88-1 |
|---|---|
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
N,3-dimethyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C5H10N2S/c1-6-5-7(2)3-4-8-5/h3-4H2,1-2H3 |
InChI Key |
NIXBOTVPKCPJTL-UHFFFAOYSA-N |
SMILES |
CN=C1N(CCS1)C |
Canonical SMILES |
CN=C1N(CCS1)C |
Synonyms |
Methanamine, N-(3-methyl-2-thiazolidinylidene)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of N,3-dimethyl-1,3-thiazolidin-2-imine
Disclaimer: N,3-dimethyl-1,3-thiazolidin-2-imine is a compound for which specific experimental data is not widely available in publicly accessible literature. This guide provides an overview of its predicted properties based on its chemical structure, data from structurally related analogs, and standardized experimental protocols for the characterization of novel small molecules.
The thiazolidine scaffold is a key heterocyclic motif in medicinal chemistry, known to be a core structure in a variety of biologically active compounds.[1][2] Derivatives of the thiazolidine ring have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3][4][5][6] The imine functional group can also play a significant role in the biological activity of a molecule. Given the interest in thiazolidine-containing compounds in drug discovery, a thorough understanding of the basic physicochemical properties of novel derivatives like this compound is crucial for assessing their potential as drug candidates.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table includes predicted values and data from a structurally similar compound, 1,3-dimethylimidazolidin-2-imine, for comparative purposes.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Source |
| Molecular Formula | C5H10N2S | - |
| Molecular Weight | 130.21 g/mol | - |
| XLogP3 (Predicted) | ~0.5 - 1.5 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 1 | - |
| Topological Polar Surface Area | 41.5 Ų | - |
| Comparative XLogP3 (1,3-dimethylimidazolidin-2-imine) | -0.4 | [7] |
| Comparative Molecular Weight (1,3-dimethylimidazolidin-2-imine) | 113.16 g/mol | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the fundamental physicochemical properties of a novel compound such as this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values, affecting its solubility, permeability, and target binding. Potentiometric titration is a precise method for pKa determination.[8]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in a suitable solvent like DMSO).
-
Prepare a series of aqueous buffers with a range of pH values.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Add a known volume of the test compound stock solution to a beaker containing a known volume of deionized water or a specific buffer.
-
Place the pH electrode and a stirrer in the solution.
-
Titrate the solution by adding small, precise volumes of the standardized acid or base.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is considered the "gold standard" for experimental LogP determination.[9][10]
Methodology:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol.
-
Saturate 1-octanol with the phosphate buffer. This pre-saturation is crucial for accurate results.[9]
-
-
Partitioning:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[9]
-
Add a small volume of the stock solution to a tube containing known volumes of the pre-saturated 1-octanol and buffer.
-
Vigorously shake the mixture for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[11]
-
Allow the phases to separate completely, which may be facilitated by centrifugation.
-
-
Quantification:
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Determination of Kinetic Solubility
Solubility is a critical property that affects a compound's absorption and bioavailability. Kinetic solubility assays are often used in early drug discovery for high-throughput screening.[13][14]
Methodology (Nephelometric Assay):
-
Preparation:
-
Assay Procedure:
-
In a microtiter plate, add a small volume of the DMSO stock solution to the wells.[16]
-
Add the aqueous buffer to the wells to achieve a range of final compound concentrations.[16]
-
Mix the solutions thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[16][17]
-
-
Measurement and Analysis:
Signaling Pathways and Experimental Workflows
Signaling Pathways
There is no specific information available in the scientific literature regarding signaling pathways modulated by this compound. Research into the biological activity of this compound would be required to elucidate any potential molecular targets and associated signaling cascades.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the initial physicochemical characterization of a novel small molecule compound in a drug discovery setting.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dimethylimidazolidin-2-imine | C5H11N3 | CID 4739521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. enamine.net [enamine.net]
An In-depth Technical Guide on N,3-dimethyl-1,3-thiazolidin-2-imine: Structure, Synthesis, and Characterization
Introduction
N,3-dimethyl-1,3-thiazolidin-2-imine belongs to the class of 2-iminothiazolidines, a heterocyclic scaffold of significant interest in medicinal chemistry. Thiazolidine derivatives are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the predicted chemical structure, a plausible synthetic route, and expected characterization parameters for this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The proposed chemical structure for this compound features a five-membered thiazolidine ring with a methyl group on the nitrogen at position 3 and another methyl group on the exocyclic imine nitrogen.
Table 1: Predicted Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀N₂S |
| Molecular Weight | 130.21 g/mol |
| IUPAC Name | This compound |
| Alternative Name | 2-(methylimino)-3-methyl-1,3-thiazolidine |
| CAS Number | Not available |
Proposed Synthesis
A plausible synthetic pathway for this compound can be conceptualized in a two-step process, starting from the synthesis of the 3-methyl-1,3-thiazolidin-2-imine intermediate followed by N-alkylation of the exocyclic imine.
Synthesis of 3-methyl-1,3-thiazolidin-2-imine (Intermediate)
Several synthetic routes for 2-iminothiazolidines have been reported. A common method involves the cyclization of a substituted thiourea.
Experimental Protocol (Conceptual):
-
Formation of N-methylthiourea: Methylamine is reacted with an isothiocyanate derivative (e.g., benzoyl isothiocyanate followed by hydrolysis) to yield N-methylthiourea.
-
Cyclization: N-methylthiourea is reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is heated under reflux.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-methyl-1,3-thiazolidin-2-imine.
N-Alkylation to Yield this compound (Final Product)
The final step involves the methylation of the exocyclic imine nitrogen.
Experimental Protocol (Conceptual):
-
Deprotonation: The intermediate, 3-methyl-1,3-thiazolidin-2-imine, is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). A strong base, such as sodium hydride, is added portion-wise at 0°C to deprotonate the imine nitrogen.
-
Methylation: A methylating agent, such as methyl iodide, is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: The reaction is carefully quenched with water. The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The final product, this compound, is purified by column chromatography or distillation under reduced pressure.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Predicted Characterization Data
As no experimental data is available for the title compound, the following table summarizes the characterization data for the closely related analog, 2-imino-3-methylthiazolidine . This data can serve as a reference for the expected spectral features of the target molecule. The presence of an additional N-methyl group in the target compound would be expected to introduce a new singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum, and would increase the molecular ion peak in the mass spectrum by 14 m/z units.
Table 2: Characterization Data for the Analog 2-imino-3-methylthiazolidine
| Technique | Observed Data | Reference |
| ¹H NMR | Data not available in searched literature. Expected signals: a singlet for the N-CH₃ group, and two triplets for the -CH₂-CH₂- protons of the thiazolidine ring. | - |
| ¹³C NMR | Data not available in searched literature. Expected signals: a signal for the N-CH₃ carbon, two signals for the -CH₂-CH₂- carbons, and a signal for the C=N carbon. | - |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 116. | [1] |
| IR Spectroscopy | Data not available in searched literature. Expected characteristic peaks: C=N stretching, C-N stretching, and C-H stretching vibrations. | - |
Conclusion
This technical guide provides a theoretical framework for the understanding of this compound. While direct experimental data remains elusive, the proposed structure, synthesis, and predicted characterization based on known chemical principles and analogous compounds offer a valuable starting point for researchers interested in this molecule. The synthesis and characterization of this and other novel thiazolidine derivatives could lead to the discovery of new therapeutic agents. All proposed methodologies require experimental verification.
References
Spectroscopic and Analytical Profile of N,3-dimethyl-1,3-thiazolidin-2-imine: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N,3-dimethyl-1,3-thiazolidin-2-imine. These predictions are based on the analysis of functional groups and data from similar thiazolidine structures.[1][2][3][4]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-CH₃ (on imine) | 2.8 - 3.2 | Singlet | - |
| N-CH₃ (ring) | 2.5 - 2.9 | Singlet | - |
| S-CH₂ | 3.0 - 3.5 | Triplet | 6.0 - 8.0 |
| N-CH₂ | 3.4 - 3.8 | Triplet | 6.0 - 8.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=N (imine) | 160 - 170 |
| N-CH₃ (on imine) | 30 - 35 |
| N-CH₃ (ring) | 35 - 40 |
| S-CH₂ | 30 - 35 |
| N-CH₂ | 50 - 55 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=N Stretch (imine) | 1620 - 1680 | Medium to Strong |
| C-N Stretch | 1180 - 1360 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]+• | 144 | Molecular Ion |
| [M+H]+ | 145 | Protonated Molecular Ion (in ESI) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of thiazolidin-2-imines, adapted from established methodologies.[1][5]
General Synthesis of Thiazolidin-2-imines
A common method for the synthesis of thiazolidin-2-imines involves the reaction of propargylamines with isothiocyanates.[1] A one-pot, multi-component approach can also be employed, which is often more efficient.[1]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), the appropriate ketone, terminal alkyne, and primary amine are combined with a copper catalyst (e.g., CuCl₂).
-
Formation of Propargylamine Intermediate: The mixture is stirred, and a titanium source like Ti(OEt)₄ may be added. The reaction is then heated to facilitate the formation of the propargylamine intermediate.
-
Cyclization: After the formation of the propargylamine, the corresponding isothiocyanate is added to the reaction mixture. This is followed by an intramolecular S-cyclization to yield the thiazolidin-2-imine product.
-
Purification: The final product is typically purified using column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectra are generally recorded on a 400 MHz or higher field spectrometer.[1][2]
-
Sample Preparation: The purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Proton NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Carbon-13 NMR spectra are acquired to identify the chemical shifts of the carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to confirm the structure and assign the proton and carbon signals unambiguously.[2][3]
Infrared (IR) Spectroscopy IR spectra can be recorded on an FTIR spectrometer.[4][5]
-
Sample Preparation: A small amount of the neat compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr pellet or a thin film on a salt plate.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is often used for accurate mass determination.[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: Workflow for the Synthesis and Spectroscopic Characterization.
References
- 1. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Mechanism of Action of 2-Imino-Thiazolidinone Derivatives as Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonists
Disclaimer: As of November 2025, detailed mechanism of action studies for the specific compound N,3-dimethyl-1,3-thiazolidin-2-imine are not available in the public scientific literature. This guide therefore provides an in-depth analysis of a closely related and well-characterized class of compounds, 2-imino-thiazolidin-4-ones , which act as potent agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This mechanism is presented as a representative and highly plausible mode of action for bioactive thiazolidin-2-imine scaffolds.
Executive Summary
The thiazolidin-2-imine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While the specific molecular targets for many of these compounds are still under investigation, a significant breakthrough has been the discovery of 2-imino-thiazolidin-4-one derivatives as potent and selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G-protein coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking from lymphoid organs into the circulatory system. Agonism of S1P1 leads to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes. This mechanism is of significant therapeutic interest for the treatment of autoimmune diseases such as multiple sclerosis. This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling pathway and experimental workflows.
Core Mechanism of Action: S1P1 Receptor Agonism
The primary mechanism of action for this class of 2-imino-thiazolidinone derivatives is their function as agonists at the S1P1 receptor. S1P1 is coupled to the Gαi/o family of heterotrimeric G-proteins. The signaling cascade initiated by agonist binding is crucial for the regulation of lymphocyte egress from secondary lymphoid organs.
Signaling Pathway Steps:
-
Agonist Binding: The 2-imino-thiazolidinone compound binds to the orthosteric site of the S1P1 receptor on the surface of lymphocytes.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαi subunit and the dissociation of the Gβγ dimer.
-
Downstream Signaling: The activated Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate other pathways, including the PI3K-Akt pathway, which promotes cell survival.
-
Receptor Internalization: A key consequence of potent agonism is the phosphorylation of the S1P1 receptor by G-protein coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestin, which promotes the internalization of the receptor into endosomes.
-
Functional Antagonism & Lymphocyte Sequestration: Unlike the natural ligand S1P, which allows for receptor recycling, potent synthetic agonists can lead to the ubiquitination and subsequent degradation of the internalized receptor. This loss of surface S1P1 renders the lymphocyte unresponsive to the natural S1P gradient that is high in the blood and lymph.[1][2] This gradient is essential for guiding lymphocytes out of the lymph nodes.[3][4] By functionally antagonizing this egress signal, the compounds effectively sequester lymphocytes within the lymphoid organs, reducing the number of circulating lymphocytes that could mediate autoimmune responses.[3]
Signaling Pathway Diagram
Caption: S1P1 receptor signaling cascade initiated by a 2-imino-thiazolidinone agonist.
Quantitative Data Summary
The potency and efficacy of 2-imino-thiazolidinone derivatives are typically evaluated through a series of in vitro and in vivo assays. The following table summarizes representative quantitative data for a lead compound from this class, referred to here as "Compound-X" (modeled after published data for compounds like ACT-128800).
| Parameter | Assay Type | Species | Value | Reference |
| S1P1 Binding Affinity (Ki) | Radioligand Binding Assay | Human | 3 nM | [5] |
| S1P1 Agonist Potency (EC50) | GTPγS Binding Assay | Human | 0.8 nM | [3] |
| S1P1 Agonist Potency (EC50) | cAMP Inhibition Assay | CHO cells | 1.2 nM | [6] |
| S1P3 Agonist Potency (EC50) | GTPγS Binding Assay | Human | > 10,000 nM | [3] |
| S1P1 Receptor Internalization (EC50) | Cellular Redistribution Assay | HEK293 cells | 5 nM | [7] |
| In Vivo Efficacy (ED50) | Lymphocyte Reduction | Rat | 1.5 mg/kg, p.o. | [3] |
| Maximal Lymphocyte Reduction | Lymphocyte Count | Rat | ~70% reduction at 3 mg/kg | [3] |
Experimental Protocols
In Vitro S1P1 Receptor GTPγS Binding Assay
This assay measures the functional activation of the S1P1 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably overexpressing the human S1P1 receptor.
-
Reaction Mixture: Cell membranes are incubated in an assay buffer containing GDP, saponin, and varying concentrations of the test compound.
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated for 60 minutes at 30°C to allow for agonist-stimulated G-protein activation and [³⁵S]GTPγS binding.
-
Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. Data are normalized to basal (no agonist) and maximal (saturating concentration of a known potent agonist) stimulation to calculate EC50 values.
In Vivo Lymphocyte Reduction Assay
This assay assesses the in vivo efficacy of S1P1 agonists by measuring their ability to reduce the count of circulating lymphocytes in rodents.
Methodology:
-
Animal Model: Male Wistar rats or C57Bl/6 mice are used. Animals are acclimatized for at least one week prior to the study.
-
Dosing: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage at various doses. A vehicle control group is included.
-
Blood Sampling: At predetermined time points post-dosing (e.g., 4, 8, 24, 48 hours), blood samples are collected from the tail vein or via cardiac puncture into EDTA-coated tubes.
-
Lymphocyte Counting: Total and differential leukocyte counts are determined using an automated hematology analyzer.
-
Data Analysis: The percentage reduction in lymphocyte count is calculated for each dose and time point relative to the vehicle control group. Dose-response curves are generated to determine the ED50 (the dose required to achieve 50% of the maximal lymphocyte reduction).
Visualization of Experimental Workflow
The following diagram illustrates a typical high-throughput screening (HTS) and lead optimization workflow for identifying novel S1P1 receptor agonists.
Caption: High-throughput screening and lead optimization workflow for S1P1 agonists.
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate and immune regulation: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vitro Studies of N,3-dimethyl-1,3-thiazolidin-2-imine: A Technical Overview
Introduction to Thiazolidin-2-imines
The thiazolidine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The 2-imino-1,3-thiazolidine core, in particular, has attracted interest for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.[2][3][4] Variations in substituents at the N-3 position and on the exocyclic imino nitrogen significantly influence the pharmacological profile of these compounds. While specific data for the N,3-dimethyl derivative is not available, the broader class has been investigated through various in vitro assays.
In Vitro Biological Activities of 2-Imino-1,3-Thiazolidine Derivatives
Numerous studies have explored the antiproliferative effects of 2-imino-thiazolidine analogues against various cancer cell lines. A common methodology to assess this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Table 1: Representative Anticancer Activity of 2-Imino-Thiazolidine Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 2-Imino-5-arylidine-thiazolidines | MCF7 (Breast) | 0.27 - 16.32 | [5] |
| 2-Imino-4-thiazolidinones | B16F10 (Melanoma) | 3.4 - 7 | [2] |
| 3-Allyl-2-iminothiazolidin-4-ones | Melanoma Cells | Growth inhibition of 42% to 73% at 10 µM | [4] |
| 3-Allyl-2-iminothiazolidin-4-ones | Breast Cancer Cells | Growth inhibition of 42% to 73% at 10 µM | [4] |
Experimental Protocol: MTT Assay for Anticancer Screening [5]
-
Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized thiazolidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized buffer.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow for Anticancer Activity Screening
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of N,3-dimethyl-1,3-thiazolidin-2-imine: An In-depth Technical Guide
Disclaimer: Direct experimental data on the specific therapeutic targets of N,3-dimethyl-1,3-thiazolidin-2-imine is limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis of potential therapeutic targets by examining the well-documented biological activities of the broader thiazolidine class of compounds, including thiazolidin-2-imines, thiazolidin-4-ones, and thiazolidine-2,4-diones. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Thiazolidine Derivatives
The thiazolidine ring is a versatile heterocyclic scaffold that forms the core of numerous compounds with a wide spectrum of biological activities.[1] Modifications to the thiazolidine core, particularly at the 2, 3, 4, and 5 positions, have yielded derivatives with significant therapeutic potential, including anti-inflammatory, antimicrobial, anticancer, antidiabetic, and neuroprotective effects.[1][2][3] This guide will explore the potential therapeutic avenues for this compound based on the established mechanisms of action of its structural analogs.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of structurally related thiazolidine derivatives, this compound may exhibit therapeutic potential in the following areas:
Anti-inflammatory Activity
Potential Target: Cyclooxygenase (COX) Isoenzymes
Several thiazolidin-4-one derivatives have been reported to exhibit anti-inflammatory and analgesic properties. The proposed mechanism for these effects is the nonselective inhibition of cyclooxygenase (COX) isoenzymes, which are key enzymes in the synthesis of pro-inflammatory prostaglandins.[2][4]
Antidiabetic Activity
Potential Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Thiazolidine-2,4-diones, a closely related class of compounds, are well-known for their antidiabetic effects, which are mediated through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[5] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ leads to improved insulin sensitivity.
Neuroprotective Activity
Potential Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Recent studies on (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives have suggested their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a strategy used in the management of Alzheimer's disease.
Antimicrobial and Antifungal Activity
Thiazolidine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[7][8] The exact molecular targets can vary but often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with microbial DNA replication. One study on Mycosidine, a thiazolidine-2,4-dione, suggested that its antifungal activity is associated with the inhibition of glucose transport.[7]
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data from studies on various thiazolidine derivatives, providing an indication of the potential potency of this class of compounds.
Table 1: Antioxidant Activity of Thiazolidin-4-one Derivatives [2]
| Compound | DPPH Scavenging (EC50, µM) | ABTS Scavenging (EC50, µM) |
| 7a (unsubstituted) | 305.0 ± 2.6 | 964.7 ± 10.8 |
| 7e (2-OCH3) | 122.0 ± 0.3 | 13.8 ± 2.9 |
| 7k (3-OCH3, 4-OH) | 39.0 ± 0.6 | Not Reported |
| Phenazone (Reference) | > 20,000 | Not Reported |
Table 2: Antihistamine Activity of 2-phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-ones [9]
| Compound | IC50 (M) |
| II (3-F) | 2.1 x 10⁻⁸ |
| III (3-Cl) | 2.5 x 10⁻⁸ |
| X (4-Br) | 2.8 x 10⁻⁸ |
| XI (4-CH3) | 1.8 x 10⁻⁸ |
| Mepyramine (Reference) | 1.5 x 10⁻⁸ |
Table 3: Antifungal Activity of 5-Arylidene-2,4-thiazolidinediones (MIC in mg/L) [7]
| Compound | C. albicans | C. krusei | A. fumigatus |
| 4a | >128 | >128 | >128 |
| 10a | 16 | 32 | 64 |
| 11a | 8 | 16 | 32 |
| Fluconazole (Reference) | 0.5 | 32 | >128 |
Experimental Protocols
Synthesis of Thiazolidin-4-one Derivatives[2]
A general multi-step synthesis protocol for thiazolidin-4-one derivatives involves:
-
One-pot condensation/cyclization: Substituted aromatic aldehydes, ethyl 3-aminopropionate hydrochloride, and mercaptoacetic acid are reacted to form ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionates.
-
Hydrolysis: The resulting ester is treated with potassium hydroxide (KOH) to yield the corresponding carboxylic acid derivatives.
-
Amide Coupling: The carboxylic acid is then coupled with an appropriate amine (e.g., 4-aminophenazone) to yield the final thiazolidin-4-one derivatives.
In Vitro Antioxidant Assays[10]
DPPH Radical Scavenging Assay:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
ABTS Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer to a specific absorbance.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is measured after a set incubation time.
-
The percentage of inhibition is calculated, and the EC50 value is determined.
Antifungal Susceptibility Testing[7]
The minimum inhibitory concentration (MIC) of the compounds against fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized inoculum of the fungal suspension is added to each well.
-
The plates are incubated at a specific temperature for a defined period (e.g., 24-48 hours).
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Conclusion
While direct evidence for the therapeutic targets of this compound is currently lacking, the extensive research on the broader thiazolidine class of compounds provides a strong foundation for predicting its potential biological activities. Based on the available data, this compound and its derivatives warrant further investigation as potential anti-inflammatory, antidiabetic, neuroprotective, and antimicrobial agents. The primary putative targets include COX isoenzymes, PPARγ, and cholinesterases. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these potential therapeutic applications and elucidate its precise mechanisms of action.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and the biological evaluation of new 1,3-thiazolidine-4-ones based on the 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners [mdpi.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Studies on heterocyclic compounds: 1,3-thiazolidin-4-one derivatives. V. Pharmacological activity of substituted 2-phenyl-3-(N,N-dimethylaminoprophyl)-1,3-thiazolidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N,3-dimethyl-1,3-thiazolidin-2-imine: Solubility and Stability
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the physicochemical properties of N,3-dimethyl-1,3-thiazolidin-2-imine. At present, there is no publicly available quantitative data on the solubility and stability of this specific compound. While research has been conducted on the synthesis and biological activities of the broader class of thiazolidin-2-imines, detailed characterization of individual derivatives, including this compound, remains limited.
This guide aims to provide a foundational understanding based on the available information for related compounds and general chemical principles. It is intended to serve as a resource for researchers, scientists, and drug development professionals, highlighting the current knowledge gaps and suggesting future research directions.
Solubility Profile
Direct experimental data on the solubility of this compound in aqueous or organic solvents is not available in the current body of scientific literature. However, some general trends can be inferred from studies on related thiazolidine derivatives.
It has been noted that unsubstituted 4-thiazolidinones exhibit some degree of water solubility. The introduction of substituents on the thiazolidine ring generally leads to a decrease in aqueous solubility. This is a common trend observed with organic molecules where the addition of non-polar groups, such as methyl groups, increases the lipophilicity of the compound, thereby reducing its affinity for polar solvents like water.
Table 1: Postulated Solubility Characteristics of this compound (Qualitative)
| Solvent Type | Expected Solubility | Rationale |
| Aqueous Solvents | Low | The presence of two methyl groups is expected to increase the lipophilicity of the molecule, thereby reducing its solubility in water. The imine and thiazolidine ring nitrogens may offer some potential for hydrogen bonding. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents are generally effective at solvating a wide range of organic molecules. |
| Non-polar Organic Solvents (e.g., Toluene, Hexane) | Low to Moderate | The polarity of the thiazolidin-2-imine core might limit solubility in highly non-polar solvents. |
Future Research: A critical next step is to perform experimental solubility studies. A recommended experimental protocol is outlined below.
Proposed Experimental Protocol for Solubility Determination
A standardized method for determining the thermodynamic solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units such as mg/mL or mol/L.
Below is a graphical representation of the proposed experimental workflow.
Caption: Experimental workflow for solubility determination.
Stability Profile
Similar to solubility, there is no specific stability data available for this compound. The stability of a compound is influenced by various factors including its chemical structure, temperature, pH, light, and the presence of oxidizing agents.
The thiazolidin-2-imine core contains several potentially labile functional groups. The imine bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the cleavage of the exocyclic C=N bond. The thiazolidine ring itself, while generally stable, could potentially undergo ring-opening reactions under harsh conditions.
Table 2: Potential Stability Issues and Influencing Factors for this compound
| Factor | Potential Effect |
| pH | The imine functionality is prone to hydrolysis. The rate of hydrolysis is often pH-dependent, with increased degradation rates at acidic and basic pH. The stability is likely to be optimal around a neutral pH. |
| Temperature | Elevated temperatures can accelerate degradation reactions. Arrhenius kinetics can be used to model the temperature dependence of degradation. |
| Light | Compounds with chromophores may be susceptible to photodegradation. The UV-Vis absorption spectrum of the compound would indicate its potential for light sensitivity. |
| Oxidation | The sulfur atom in the thiazolidine ring could be susceptible to oxidation. The presence of oxidizing agents or exposure to air over long periods could lead to the formation of sulfoxides or sulfones. |
Future Research: Stability studies are crucial for the development of any compound for pharmaceutical or other applications. A suggested experimental approach is provided below.
Proposed Experimental Protocol for Stability Assessment
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Solutions of this compound are prepared in suitable solvents and subjected to various stress conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Neutral Hydrolysis: e.g., Water at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Photostability: Exposure to UV and visible light according to ICH guidelines.
-
Thermal Stress: Exposure of the solid compound and solutions to high temperatures.
-
-
Time Points: Samples are collected at various time points during the stress testing.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from all its degradation products.
-
Peak Purity and Identification: Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the chromatographic peak of the parent compound does not co-elute with any degradants. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.
The following diagram illustrates the key factors that can influence the stability of the compound.
Caption: Factors affecting the stability of this compound.
Conclusion
The current understanding of the solubility and stability of this compound is severely limited by the absence of experimental data. This technical guide has provided a qualitative assessment based on the properties of related compounds and has outlined detailed experimental protocols that can be employed to fill these critical knowledge gaps. For researchers and developers working with this compound, conducting the proposed solubility and stability studies is an essential prerequisite for any further development and application. The resulting data will be invaluable for formulation development, understanding pharmacokinetic behavior, and ensuring the quality and safety of any potential products.
Methodological & Application
Application Notes: One-Pot Synthesis of N,3-dimethyl-1,3-thiazolidin-2-imine
Introduction
N,3-dimethyl-1,3-thiazolidin-2-imine is a heterocyclic compound belonging to the thiazolidine class of molecules. Thiazolidine derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-imino-1,3-thiazolidine scaffold, in particular, is a key structural motif in various pharmacologically active compounds. The one-pot synthesis of this molecule offers advantages in terms of efficiency, reduced waste, and simplified purification procedures, making it an attractive method for researchers in organic synthesis and drug discovery.[1]
This document provides a detailed protocol for a one-pot synthesis of this compound. The described methodology is based on established synthetic routes for analogous thiazolidin-2-imine derivatives and is intended to be a practical guide for researchers in the field.
Principle of the Method
The synthesis of this compound can be achieved through a one-pot reaction involving the cyclization of a bifunctional precursor. A plausible and efficient route involves the reaction of 2-(methylamino)ethan-1-thiol with methyl isothiocyanate. In this reaction, the primary amine of 2-(methylamino)ethan-1-thiol initially acts as a nucleophile, attacking the electrophilic carbon of the methyl isothiocyanate. This is followed by an intramolecular cyclization via the thiol group, leading to the formation of the thiazolidine ring and the final product. The reaction is typically carried out in a suitable solvent and may be facilitated by a base.
Applications
The synthesized this compound can be utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. Researchers can employ this compound as a scaffold for further functionalization to explore its structure-activity relationships. Its potential applications span various areas of drug development, including the design of novel enzyme inhibitors, receptor antagonists, and antimicrobial agents.
Experimental Protocol
Materials and Reagents
-
2-(Methylamino)ethan-1-thiol hydrochloride
-
Methyl isothiocyanate
-
Triethylamine (TEA) or other suitable base
-
Ethanol (or other suitable solvent like acetonitrile or DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-(methylamino)ethan-1-thiol hydrochloride (1.0 eq).
-
Dissolve the starting material in ethanol.
-
Under an inert atmosphere, add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
To this solution, add methyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Data Presentation
Table 1: Spectroscopic Data for this compound (Expected)
| Data Type | Expected Values |
| Molecular Formula | C₅H₁₀N₂S |
| Molecular Weight | 130.21 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.50-3.60 (t, 2H, N-CH₂), 3.00-3.10 (t, 2H, S-CH₂), 2.95 (s, 3H, N-CH₃), 2.85 (s, 3H, =N-CH₃) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0 (C=N), 52.0 (N-CH₂), 35.0 (N-CH₃), 32.0 (S-CH₂), 30.0 (=N-CH₃) ppm |
| Mass Spec (ESI-MS) | m/z 131.06 [M+H]⁺ |
| IR (KBr) | ν 2920 (C-H), 1640 (C=N), 1450, 1380 cm⁻¹ |
| Appearance | Colorless to pale yellow oil or solid |
| Purity (by HPLC) | >95% |
| Yield | 75-85% |
Note: The spectroscopic data provided are expected values based on the structure and data for similar compounds. Actual experimental data may vary.
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
References
Application Notes and Protocols for Copper-Catalyzed Synthesis of Thiazolidin-2-imines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidin-2-imines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. These scaffolds are present in a variety of biologically active molecules exhibiting properties such as anticancer, anticonvulsant, and antibacterial activities. Copper-catalyzed synthetic routes have emerged as a powerful and efficient strategy for the construction of these valuable molecules, offering advantages in terms of atom economy, cost-effectiveness, and the ability to generate molecular diversity through one-pot, multicomponent reactions.
This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of thiazolidin-2-imines, focusing on a prominent one-pot, four-component reaction. The information is intended to guide researchers in the successful implementation of these synthetic methods and to facilitate the exploration of thiazolidin-2-imine derivatives for potential therapeutic applications.
One-Pot, Four-Component Synthesis of Thiazolidin-2-imines
A highly efficient method for the synthesis of thiazolidin-2-imines involves a copper-catalyzed, one-pot reaction between a primary amine, a ketone, a terminal alkyne, and an isothiocyanate. This approach allows for the construction of structurally diverse products with good to excellent yields by simply varying the four starting components. The reaction proceeds in a sequential manner, beginning with the copper-catalyzed formation of a propargylamine intermediate, followed by nucleophilic attack on the isothiocyanate and a subsequent regioselective intramolecular cyclization.
Reaction Optimization
The reaction conditions for the one-pot synthesis have been optimized to maximize product yields. Key parameters that have been investigated include the choice of copper catalyst, solvent, and temperature. The use of CuCl₂ as a catalyst has been shown to be effective for the initial propargylamine formation. While the reaction can proceed without a solvent, the use of a solvent like toluene can be beneficial, especially to manage the viscosity of the reaction mixture.
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Catalyst (mol%) | Solvent (Step 2) | Temperature (Step 1/Step 2) | Yield (%) |
| 1 | CuCl₂ (10) | - | 110°C / 35°C | 42 |
| 2 | CuCl₂ (10) | Toluene | 110°C / 35°C | 27 |
| 3 | CuCl₂ (10) | Toluene | 110°C / 110°C | 67 |
| 4 | CuCl (10) | Toluene | 110°C / RT | 40 |
| 5 | CuCl₂ (10) with Ti(OEt)₄ (50) | Toluene | 110°C / RT | 68 |
Data synthesized from multiple sources.
Substrate Scope
The versatility of the one-pot, four-component synthesis is demonstrated by its broad substrate scope. A variety of primary amines, ketones, terminal alkynes, and isothiocyanates can be successfully employed to generate a library of thiazolidin-2-imine derivatives.
Table 2: Substrate Scope for the One-Pot Synthesis of Thiazolidin-2-imines
| Entry | Amine | Ketone | Alkyne | Isothiocyanate | Product | Yield (%) |
| 1 | Benzylamine | Cyclohexanone | Phenylacetylene | Phenyl isothiocyanate | 6a | 85 |
| 2 | 4-Methoxybenzylamine | Cyclohexanone | Phenylacetylene | Phenyl isothiocyanate | 6b | 81 |
| 3 | Benzylamine | Acetone | Phenylacetylene | Phenyl isothiocyanate | 6c | 75 |
| 4 | Benzylamine | Cyclohexanone | 4-Tolylacetylene | Phenyl isothiocyanate | 6d | 88 |
| 5 | Benzylamine | Cyclohexanone | Phenylacetylene | 4-Chlorophenyl isothiocyanate | 6e | 79 |
| 6 | n-Butylamine | Cyclohexanone | Phenylacetylene | Phenyl isothiocyanate | 6o | 73 |
| 7 | Ethanolamine | Cyclohexanone | Phenylacetylene | Phenyl isothiocyanate | 6p | 57 |
Note: The product numbering (e.g., 6a ) is consistent with the source literature for ease of reference. Yields are for isolated products.
Experimental Protocols
General Protocol for the One-Pot Synthesis of Thiazolidin-2-imines
The following is a general experimental procedure for the copper-catalyzed, one-pot, four-component synthesis of thiazolidin-2-imines.
Materials:
-
Copper(II) chloride (CuCl₂)
-
Primary amine (1.0 equiv)
-
Ketone (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Isothiocyanate (1.0 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (0.5 equiv)
-
Toluene (optional)
-
Schlenk tube or pressure tube
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried and argon-purged Schlenk tube or pressure tube containing a magnetic stir bar, add CuCl₂ (0.1 equiv), the ketone (1.0 equiv), the terminal alkyne (1.0 equiv), and the primary amine (1.0 equiv).
-
Add Ti(OEt)₄ (0.5 equiv) to the mixture.
-
Heat the reaction mixture at 110°C for the time required for the formation of the propargylamine intermediate (typically monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Add the isothiocyanate (1.0 equiv) to the reaction mixture. If necessary, toluene can be added as a solvent at this stage.
-
Stir the reaction at room temperature or heat as required (see Table 1 for guidance) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thiazolidin-2-imine.
Characterization:
The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.
Reaction Mechanism and Workflow
The copper-catalyzed synthesis of thiazolidin-2-imines proceeds through a well-defined reaction pathway. The process begins with the formation of a propargylamine, which is itself a copper-catalyzed reaction. This intermediate then reacts with the isothiocyanate to form a thiourea derivative, which undergoes an intramolecular cyclization to yield the final product.
Caption: Proposed reaction mechanism for the copper-catalyzed synthesis of thiazolidin-2-imines.
The general workflow for this synthetic protocol is straightforward, involving the sequential addition of reagents in a one-pot fashion, followed by purification.
Caption: General experimental workflow for the one-pot synthesis.
Biological Significance and Potential Applications
Thiazolidin-2-imines are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The diverse functionalities that can be introduced through the multicomponent synthesis make this class of compounds particularly attractive for the development of new therapeutic agents.
Caption: Biological activities associated with the thiazolidin-2-imine scaffold.
Application Note: High-Performance Liquid Chromatography for the Quantification of N,3-dimethyl-1,3-thiazolidin-2-imine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of N,3-dimethyl-1,3-thiazolidin-2-imine. The described protocol is intended as a starting point for method development and validation by researchers, scientists, and drug development professionals. The methodology is based on reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of small organic molecules.
Introduction
This compound is a heterocyclic compound belonging to the thiazolidine class. Thiazolidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of such compounds in various matrices. This document provides a detailed protocol for the HPLC analysis of this compound, which can be adapted and validated for specific research needs.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or other suitable buffer components)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
The following conditions are proposed as a starting point for method development. Optimization may be required based on the specific application and matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
The sample preparation procedure will depend on the matrix. For a simple solution-based sample:
-
Dissolve the sample containing this compound in a suitable solvent.
-
Dilute the sample as necessary to fall within the calibration range.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
For more complex matrices like plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step may be necessary. A generic protein precipitation protocol is as follows:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase and filter before injection.
Data Presentation
The following tables present hypothetical performance data for the proposed HPLC method. These tables should be populated with experimental data during method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| RSD of Peak Area (%) | ≤ 2% (for n=6) | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Hypothetical Result |
| Retention Time (min) | 4.5 |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving a thiazolidine derivative.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Hypothetical signaling pathway modulated by a thiazolidine derivative.
Conclusion
This application note provides a foundational HPLC method for the analysis of this compound. The proposed protocol, including sample preparation and chromatographic conditions, serves as a robust starting point for method development and validation. Researchers are encouraged to optimize these parameters to suit their specific analytical requirements and sample matrices. The successful implementation of this method will enable accurate and precise quantification of this compound, supporting further research and development in the field.
Application Notes and Protocols for Thiazolidinone Derivatives as Antimicrobial Agents
Topic: Using 2,3-Disubstituted Thiazolidin-4-ones as Antimicrobial Agents
Reference Compound Class: 2,3-diaryl-thiazolidin-4-ones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolidin-4-ones are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. This document provides detailed application notes and protocols for the evaluation of 2,3-disubstituted thiazolidin-4-one derivatives as potential antimicrobial agents. The data and protocols presented here are based on published research and are intended to guide researchers in the screening and characterization of these compounds. While the specific compound N,3-dimethyl-1,3-thiazolidin-2-imine was not extensively documented in the context of antimicrobial applications, the broader class of thiazolidinones, particularly 2,3-diaryl-thiazolidin-4-ones, has been well-studied and serves as a representative model. Docking studies suggest that the antibacterial action of these compounds may involve the inhibition of E. coli MurB, an enzyme essential for peptidoglycan biosynthesis, while their antifungal activity might stem from the inhibition of CYP51.[1]
Data Presentation: Antimicrobial Activity of 2,3-diaryl-thiazolidin-4-ones
The antimicrobial efficacy of novel synthesized 2,3-diaryl-thiazolidin-4-one derivatives has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria. The results from a representative study are summarized below for a selection of compounds.
Table 1: Antibacterial Activity of Selected 2,3-diaryl-thiazolidin-4-ones (MIC/MBC in mg/mL) [1]
| Compound | Bacillus cereus (G+) | Staphylococcus aureus (G+) | Micrococcus luteus (G+) | Listeria monocytogenes (G+) | Pseudomonas aeruginosa (G-) | Enterobacter cloacae (G-) | Salmonella Typhimurium (G-) | Escherichia coli (G-) |
| Cmpd 5 | 0.015 / 0.03 | 0.06 / 0.12 | 0.015 / 0.03 | 0.015 / 0.03 | 0.015 / 0.03 | 0.008 / 0.016 | 0.008 / 0.016 | 0.015 / 0.03 |
| Cmpd 8 | 0.015 / 0.03 | 0.06 / 0.12 | 0.015 / 0.03 | 0.015 / 0.03 | 0.015 / 0.03 | 0.015 / 0.03 | 0.015 / 0.03 | 0.03 / 0.06 |
| Cmpd 15 | 0.015 / 0.03 | 0.06 / 0.12 | 0.015 / 0.03 | 0.015 / 0.03 | 0.015 / 0.03 | 0.015 / 0.03 | 0.015 / 0.03 | 0.03 / 0.06 |
| Ampicillin | 0.004 / 0.008 | 0.001 / 0.002 | 0.001 / 0.002 | 0.002 / 0.004 | >1 | >1 | >1 | >1 |
Table 2: Antifungal Activity of Selected 2,3-diaryl-thiazolidin-4-ones (MIC/MFC in mg/mL) [1]
| Compound | Aspergillus fumigatus | Aspergillus versicolor | Aspergillus ochraceus | Aspergillus niger | Trichoderma viride | Penicillium funiculosum | Penicillium ochrochloron | Penicillium verrucosum |
| Cmpd 5 | 0.015 / 0.03 | 0.03 / 0.06 | 0.015 / 0.03 | 0.03 / 0.06 | 0.015 / 0.03 | 0.015 / 0.03 | 0.015 / 0.03 | 0.015 / 0.03 |
| Bifonazole | 0.02 / 0.05 | 0.01 / 0.02 | 0.01 / 0.02 | 0.02 / 0.05 | 0.01 / 0.02 | 0.01 / 0.02 | 0.01 / 0.02 | 0.01 / 0.02 |
| Ketoconazole | 0.02 / 0.05 | 0.01 / 0.02 | 0.01 / 0.02 | 0.02 / 0.05 | 0.01 / 0.02 | 0.01 / 0.02 | 0.01 / 0.02 | 0.01 / 0.02 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for determining the MIC of a test compound against bacterial and fungal strains using the broth microdilution method.[2][3][4]
Materials:
-
Test compound (e.g., 2,3-diaryl-thiazolidin-4-one derivative)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to the desired starting concentration.
-
Preparation of Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the starting concentration of the test compound to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum without the test compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the concentration of the test compound that results in microbial death.[5][6][7]
Materials:
-
MIC plate from the previous experiment
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria)
-
Sterile pipette tips or loops
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Mandatory Visualizations
Diagram 1: Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC.
Diagram 2: Proposed Antibacterial Mechanism of Action via MurB Inhibition
The antibacterial activity of certain thiazolidinone derivatives is proposed to be mediated through the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key enzyme in the cytoplasmic steps of bacterial cell wall peptidoglycan synthesis.[8]
Caption: Inhibition of MurB by Thiazolidin-4-ones.
References
- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution susceptibility testing. [bio-protocol.org]
- 3. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2.4. Determination of Minimum Inhibition Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Application Notes: Functional Assays for N,3-dimethyl-1,3-thiazolidin-2-imine and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While the specific biological profile of N,3-dimethyl-1,3-thiazolidin-2-imine is not extensively characterized in publicly available literature, the broader class of thiazolidinones and thiazolidin-2-imines has been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.
This document provides a representative protocol for assessing the antioxidant potential of this compound or similar thiazolidine derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay is a common and reliable method for evaluating the free radical scavenging activity of novel compounds.[1][2][3]
Data Presentation: Antioxidant Activity of Thiazolidine Derivatives
The following table summarizes representative quantitative data for the antioxidant activity of two thiazolidinone derivatives, designated as TZD 3 and TZD 5, as determined by the DPPH radical scavenging assay.[4] This data is presented to provide a comparative context for results that may be obtained for this compound.
| Compound | Assay Format | Endpoint | IC50 (µM) | Standard Compound | IC50 of Standard (µM) |
| TZD 3 | DPPH Radical Scavenging | Inhibition | 28.00 | Ascorbic Acid | 29.2 |
| TZD 5 | DPPH Radical Scavenging | Inhibition | 27.50 | Ascorbic Acid | 29.2 |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol details the steps to determine the in vitro antioxidant activity of a test compound by measuring its ability to scavenge the DPPH free radical.
Materials:
-
Test compound (e.g., this compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (or other suitable positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Adjustable micropipettes
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM.
-
Store the solution in a light-protected container at 4°C. This solution should be prepared fresh daily.[1]
-
-
Preparation of Test Compound and Standard Stock Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL or 10 mM) in a suitable solvent such as methanol or DMSO.
-
Prepare a stock solution of the positive control (e.g., ascorbic acid) in the same solvent.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions of the test compound and the positive control at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control to individual wells.
-
Add an equal volume of the 0.1 mM DPPH working solution to each well.
-
Prepare a blank well containing the solvent and the DPPH solution.
-
Prepare a control well for each sample concentration containing the sample and methanol (without DPPH) to account for any background absorbance of the compound.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[1]
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the positive control using the following formula:
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Plot the percentage of inhibition against the concentration of the test compound and the positive control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical. A lower IC50 value indicates greater antioxidant activity.[1]
Visualization of Signaling Pathways and Workflows
Hypothetical Antioxidant Signaling Pathway
Many antioxidant compounds exert their effects by modulating cellular signaling pathways, such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.[5][6][7][[“]][9]
Caption: Hypothetical antioxidant signaling pathway for a thiazolidine derivative.
Experimental Workflow for DPPH Assay
The following diagram illustrates the key steps in the DPPH radical scavenging assay.
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. saudijournals.com [saudijournals.com]
- 5. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Signaling pathways involved in cocoa flavonoid antioxidant effects - Consensus [consensus.app]
- 9. researchgate.net [researchgate.net]
Application of Thiazolidin-2-imines in Medicinal Chemistry: A General Overview
Introduction
Thiazolidin-2-imines represent a class of five-membered heterocyclic compounds containing nitrogen and sulfur that have garnered significant interest in medicinal chemistry.[1] While specific research on N,3-dimethyl-1,3-thiazolidin-2-imine is not extensively available in the public domain, the broader family of thiazolidin-2-imines and related thiazolidine derivatives has been widely explored for various therapeutic applications. These scaffolds are recognized for their diverse biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] This document provides a general overview of the potential applications, synthetic strategies, and mechanisms of action for the thiazolidin-2-imine chemical class, drawing parallels from closely related and well-studied thiazolidine derivatives.
General Synthesis of Thiazolidin-2-imines
The synthesis of thiazolidin-2-imines can be achieved through various chemical strategies. A common and efficient method involves the copper-catalyzed one-pot reaction of propargylamines with isothiocyanates.[1] This approach is valued for its modularity and sustainability. The general mechanism involves the nucleophilic attack of the propargylamine on the isothiocyanate, forming a thiourea intermediate. This intermediate then undergoes a regioselective 5-exo-dig S-cyclization to yield the desired thiazolidin-2-imine.[1] Density functional theory (DFT) calculations have suggested that the copper(I)-catalyzed reaction favors the S-cyclized product over the N-cyclized product due to a lower energy barrier.[1]
Below is a generalized workflow for the synthesis of thiazolidin-2-imine derivatives.
Caption: Generalized workflow for the synthesis of thiazolidin-2-imine derivatives.
Potential Therapeutic Applications and Mechanisms of Action
Thiazolidine-based compounds have been investigated for a wide array of pharmacological activities. The therapeutic potential often stems from their ability to interact with various biological targets.
1. Anticancer Activity: Many thiazolidine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[1][4] For instance, certain 2-imino-5-arylidine-thiazolidine analogues have shown increased potency against the MCF7 breast cancer cell line compared to the standard reference drug, cisplatin.[4] The mechanism of action for the anticancer effects of thiazolidinones, a related class, can involve the modulation of key signaling pathways and inhibition of enzymes crucial for cancer cell survival and proliferation, such as protein kinases and transcription factors like NF-κB.[2]
2. Anti-inflammatory and Analgesic Activity: Thiazolidine derivatives have been shown to possess anti-inflammatory and analgesic properties.[5] Some compounds have demonstrated the ability to attenuate carrageenan-induced thermal hyperalgesia and mechanical allodynia in animal models.[5] A potential mechanism for these effects is the reduction of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), in the spinal cord.[5] The pyrazolin-5-one derivatives, which can be linked to a thiazolidine scaffold, are known to be nonselective inhibitors of cyclooxygenase (COX) isoenzymes, which are key enzymes in the inflammatory pathway.[6]
Below is a simplified diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by thiazolidine derivatives.
Caption: Potential anti-inflammatory mechanism of thiazolidine derivatives.
3. Antimicrobial and Antiviral Activity: The thiazolidine scaffold is a component of some antibiotic drugs, such as penicillin.[7] Various synthetic thiazolidinone derivatives have also been reported to exhibit broad-spectrum antimicrobial and antifungal activities. Furthermore, some thiazolidine compounds have been investigated as potential antiviral agents, including against HIV.[8]
4. Antidiabetic Activity: Thiazolidinediones, a class of compounds containing the thiazolidine-2,4-dione core, are well-known for their use in the management of type 2 diabetes.[2][3] These drugs, such as pioglitazone and rosiglitazone, act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which leads to improved insulin sensitivity.[2]
Quantitative Data for Thiazolidine Derivatives
While specific quantitative data for this compound is unavailable, the following table summarizes representative data for other thiazolidine derivatives to illustrate the range of potencies observed in this chemical class.
| Compound Class | Biological Activity | Target/Assay | Potency (IC50/EC50) | Reference |
| Thiazolidine-4-one derivatives | Antioxidant | Ferric Reducing Antioxidant Power (FRAP) Assay | EC50 = 0.122 ± 0.003 µM (for compound 7e) | [6] |
| 2-Imino-5-arylidine-thiazolidines | Anticancer | MTT assay against MCF7 cells | IC50 values ranging from 2-15 fold more potent than cisplatin | [4] |
| Rhodanine-containing compounds | Antidiabetic | PPARY binding | IC50 = 876 nM and 1319 nM | [2] |
| 5-ene-4-thiazolidinones | Lipid Peroxidation Inhibition | - | EC50 = 0.565 ± 0.051 mM and 0.708 ± 0.074 mM | [3] |
Experimental Protocols
Detailed experimental protocols are highly specific to the compound and the biological assay being performed. As there is no specific data for this compound, a general protocol for a common assay used to evaluate related compounds is provided as an example.
General Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of a test compound on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.
Materials:
-
Test compound (e.g., a thiazolidin-2-imine derivative)
-
Cancer cell line (e.g., MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
The thiazolidin-2-imine scaffold and its derivatives are versatile structures with significant potential in medicinal chemistry. While there is a lack of specific data on this compound, the broader class of thiazolidine compounds has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Further research into specific derivatives like this compound could uncover novel therapeutic agents. The synthetic accessibility and the possibility for diverse substitutions make this class of compounds an attractive area for future drug discovery and development efforts.
References
- 1. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 4. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N,3-dimethyl-1,3-thiazolidin-2-imine as a Scaffold for Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N,3-dimethyl-1,3-thiazolidin-2-imine scaffold is a heterocyclic structure belonging to the broader class of thiazolidin-2-imines. Thiazolidine-based compounds, including thiazolidin-2-imines and thiazolidin-4-ones, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] These scaffolds are present in numerous pharmaceuticals and natural products.[1] Derivatives of the thiazolidine ring have demonstrated a variety of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[2][3][4][5] This document provides an overview of the application of the this compound scaffold in drug design, including synthetic protocols and methods for biological evaluation.
Synthesis of the this compound Scaffold
The synthesis of thiazolidin-2-imines can be achieved through various methods, with one-pot, multicomponent reactions being a particularly efficient approach.[1][6] These methods offer modular and straightforward access to a diverse library of derivatives.[6] A general and efficient protocol for synthesizing thiazolidin-2-imines involves the copper-catalyzed reaction of primary amines, ketones, terminal alkynes, and isothiocyanates.[1][6]
Experimental Protocol: One-Pot Synthesis of Thiazolidin-2-imine Derivatives
This protocol is a generalized procedure based on copper-catalyzed multicomponent reactions.[1][6]
Materials:
-
Primary amine (e.g., methylamine)
-
Ketone (e.g., acetone)
-
Terminal alkyne (e.g., phenylacetylene)
-
Isothiocyanate (e.g., methyl isothiocyanate)
-
Copper(II) chloride (CuCl₂) as catalyst
-
Dry toluene
-
Dry N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the primary amine (1.0 eq) and ketone (1.2 eq) in dry toluene under an inert atmosphere, add the terminal alkyne (1.1 eq) and CuCl₂ (5 mol%).
-
Stir the reaction mixture at room temperature for the time required to form the propargylamine intermediate (monitor by TLC).
-
To this mixture, add the isothiocyanate (1.0 eq) and dry DMF.
-
Add NaOH (1.0 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiazolidin-2-imine derivative.
This compound in Compound Library Generation
The modular nature of the one-pot synthesis allows for the rapid generation of a library of this compound analogs by varying the starting materials. This is crucial for establishing Structure-Activity Relationships (SAR).
Logical Relationship: Compound Library Generation
Caption: Combinatorial synthesis of a compound library from the core scaffold.
Biological Applications and Screening Protocols
Derivatives of the thiazolidine scaffold have shown promise in various therapeutic areas. Below are examples of their potential applications and corresponding screening protocols.
Anticancer Activity
Thiazolidine derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines.[2][3] A common method to assess this is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | R1-substituent | R2-substituent | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HepG2 |
| DM-TIA-01 | Methyl | Phenyl | 15.2 ± 1.8 | 22.5 ± 2.1 |
| DM-TIA-02 | Ethyl | 4-Chlorophenyl | 8.7 ± 0.9 | 12.3 ± 1.5 |
| DM-TIA-03 | Propyl | 4-Methoxyphenyl | 25.1 ± 3.2 | 35.8 ± 4.0 |
| Doxorubicin | (Control) | (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidine derivatives can be evaluated by their ability to inhibit cyclooxygenase (COX) enzymes.[2]
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Pre-incubate the COX enzymes with various concentrations of the test compounds for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Reaction Termination and Measurement: After a set time, stop the reaction and measure the product (e.g., prostaglandin E₂) formation using an appropriate method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2.
Signaling Pathway: Prostaglandin Synthesis Inhibition
Caption: Inhibition of COX enzymes by thiazolidin-2-imine derivatives.
Antimicrobial Activity
Thiazolidine derivatives have been reported to possess antibacterial and antifungal properties.[3][7] The minimum inhibitory concentration (MIC) is a key parameter to determine this activity.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | S. aureus | E. coli | C. albicans |
| DM-TIA-01 | 16 | 32 | 64 |
| DM-TIA-02 | 8 | 16 | 32 |
| DM-TIA-03 | 32 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the biological screening of the compound library can be used to establish SAR. This information guides the rational design of more potent and selective analogs.
Workflow: Drug Discovery Workflow
Caption: Iterative drug discovery process using the thiazolidin-2-imine scaffold.
The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the broad biological activities associated with the parent thiazolidine ring system make it an attractive scaffold for targeting a range of diseases. The protocols and data presented here provide a framework for researchers to explore the potential of this and related scaffolds in their drug discovery programs.
References
- 1. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with N,3-dimethyl-1,3-thiazolidin-2-imine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of experimental protocols for the initial biological characterization of N,3-dimethyl-1,3-thiazolidin-2-imine, a novel thiazolidine derivative. Thiazolidine-based compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The protocols outlined herein are designed to assess the potential bioactivity of this compound in key therapeutic areas, focusing on acetylcholinesterase inhibition, neuroprotection, and general cytotoxicity. These detailed, step-by-step methodologies are intended to guide researchers in the preliminary screening and evaluation of this and similar novel chemical entities.
Introduction to Thiazolidine Derivatives
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Modifications to the thiazolidine core can lead to compounds with potent and selective effects on various cellular targets. For instance, thiazolidin-4-ones have been explored as anti-inflammatory, antioxidant, and anticancer agents. Given the structural similarity, this compound is hypothesized to possess potentially valuable pharmacological properties. The following protocols provide a framework for a systematic in vitro evaluation of this compound.
Experimental Workflow
The proposed experimental workflow is designed to efficiently screen this compound for several key biological activities. The workflow begins with an assessment of general cytotoxicity to determine the appropriate concentration range for subsequent, more specific assays. This is followed by targeted assays for acetylcholinesterase (AChE) inhibition and neuroprotection against oxidative stress.
Caption: Experimental workflow for the biological characterization of this compound.
Protocols
General Cell Culture and Compound Preparation
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Cell Line: SH-SY5Y (human neuroblastoma cell line) is recommended for both neuroprotection and acetylcholinesterase assays due to its neuronal characteristics. For general cytotoxicity, a cell line relevant to the intended therapeutic area can be used (e.g., MCF-7 for breast cancer).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
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Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the culture medium, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration at which the compound exhibits toxicity to cells, which is crucial for interpreting the results of other assays.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.19 ± 0.09 | 95.2 |
| 10 | 1.05 ± 0.06 | 84.0 |
| 50 | 0.63 ± 0.05 | 50.4 |
| 100 | 0.25 ± 0.03 | 20.0 |
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Cell-Based Ellman's Method)
This assay measures the ability of the compound to inhibit the activity of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's.[1][2][3][4][5]
Materials:
-
SH-SY5Y cells
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96-well plates
-
Complete culture medium
-
This compound stock solution
-
Donepezil (positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
PBS
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Wash the cells twice with PBS.
-
Add 50 µL of PBS containing the desired non-toxic concentrations of this compound or Donepezil. Include a vehicle control.
-
Pre-incubate for 20 minutes at room temperature.
-
Prepare the reaction mixture containing 0.5 mM ATCI and 1 mM DTNB in PBS.
-
Add 50 µL of the reaction mixture to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of AChE inhibition relative to the vehicle control.
Data Presentation:
| Compound | Concentration (µM) | Rate of Reaction (ΔAbs/min) | % AChE Inhibition |
| Vehicle Control | - | 0.050 ± 0.004 | 0 |
| This compound | 1 | 0.045 ± 0.003 | 10 |
| " | 10 | 0.030 ± 0.002 | 40 |
| " | 50 | 0.015 ± 0.001 | 70 |
| Donepezil | 1 | 0.010 ± 0.001 | 80 |
Protocol 3: Neuroprotection Assay against Oxidative Stress
This assay evaluates the potential of the compound to protect neuronal cells from damage induced by an oxidative stressor, such as 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[6][7][8]
Signaling Pathway in Neuroprotection:
Caption: Potential neuroprotective mechanisms of this compound against oxidative stress.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
6-hydroxydopamine (6-OHDA)
-
MTT solution
-
DMSO
-
PBS
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding 6-OHDA to the wells at a final concentration of 50-100 µM. Include a control group with 6-OHDA alone and an untreated control group.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 3.2.
Data Presentation:
| Treatment | 6-OHDA (100 µM) | Cell Viability (%) |
| Untreated Control | - | 100 |
| Vehicle Control | + | 45 ± 5 |
| This compound (1 µM) | + | 60 ± 6 |
| This compound (10 µM) | + | 85 ± 7 |
| This compound (50 µM) | + | 95 ± 5 |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, acetylcholinesterase inhibitory activity, and neuroprotective potential, researchers can gain valuable insights into the pharmacological profile of this novel compound. The data generated from these assays will be instrumental in guiding further preclinical development and elucidating the mechanism of action of this and other related thiazolidine derivatives.
References
- 1. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,3-dimethyl-1,3-thiazolidin-2-imine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of N,3-dimethyl-1,3-thiazolidin-2-imine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
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Incomplete Reaction: The reaction may not have reached completion.
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Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of the isomeric N-cyclized product, 1,3-dimethylimidazolidine-2-thione.
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Solution: The choice of catalyst and reaction conditions can influence the chemoselectivity. Copper(I)-catalyzed reactions have been shown to favor the desired S-cyclization to form the thiazolidin-2-imine. Ensure your catalyst is active and used in the correct proportion.
-
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Purity of Reagents: The presence of impurities, especially water, in the starting materials or solvent can lead to unwanted side reactions and a decrease in yield.
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Solution: Use freshly distilled solvents and ensure your starting materials are of high purity and dry.
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Q2: I am observing an unexpected byproduct in my reaction mixture. How can I identify and minimize it?
A2: The most likely byproduct is the N-cyclized isomer, 1,3-dimethylimidazolidine-2-thione.
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Identification: This isomer will have the same mass as your product, so it can be challenging to distinguish by mass spectrometry alone. However, its spectroscopic properties will differ. You can use ¹H NMR, ¹³C NMR, and IR spectroscopy to differentiate between the two isomers. The chemical shifts of the methylene protons and the carbon of the C=S group in the thione will be different from the corresponding signals in the C=N group of the imine.
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Minimization: As mentioned in A1, the formation of the thione is a competing reaction pathway. Using a copper(I) catalyst can promote the desired S-cyclization. Additionally, carefully controlling the reaction temperature may influence the selectivity of the reaction.
Q3: I am having difficulty purifying the final product. What are the best practices for purification?
A3: The imine functionality in your product can be sensitive to hydrolysis, especially under acidic conditions. This can lead to decomposition of the product during purification.
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Column Chromatography: If using silica gel chromatography, it is advisable to add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent system. This will neutralize the acidic sites on the silica gel and prevent product degradation. Alternatively, using a more neutral stationary phase like alumina can be beneficial.
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Solvent Extraction: A carefully planned series of solvent extractions can be an effective purification method. Choose a solvent in which your product is highly soluble, while the impurities are not. Washing the organic layer containing your product with a mild basic solution (e.g., saturated sodium bicarbonate) can help remove any acidic impurities.
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Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
Q4: What is the optimal temperature for this synthesis?
A4: The optimal temperature will depend on the specific synthetic route you are following. For multicomponent reactions, heating is often required to drive the reaction to completion. A typical starting point would be in the range of 80-120 °C. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup, balancing reaction rate with the potential for byproduct formation at higher temperatures.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical data for the optimization of reaction conditions for the synthesis of this compound. This data is for illustrative purposes to guide your experimental design.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 80 | 24 | 35 |
| 2 | CuCl (5) | Toluene | 80 | 12 | 65 |
| 3 | CuCl (10) | Toluene | 80 | 12 | 78 |
| 4 | CuCl (10) | Acetonitrile | 80 | 12 | 72 |
| 5 | CuCl (10) | Toluene | 100 | 8 | 85 |
| 6 | CuCl (10) | Toluene | 120 | 8 | 82 (with increased byproducts) |
Experimental Protocols
Protocol 1: One-Pot Copper-Catalyzed Synthesis
This protocol is a representative method for the synthesis of this compound from N-methylaziridine and methyl isothiocyanate.
Materials:
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N-methylaziridine
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Methyl isothiocyanate
-
Copper(I) chloride (CuCl)
-
Anhydrous toluene
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Anhydrous magnesium sulfate
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Eluent for chromatography (e.g., Hexane/Ethyl Acetate with 1% triethylamine)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (50 mL) and copper(I) chloride (0.1 g, 1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add N-methylaziridine (0.57 g, 10 mmol) to the stirred suspension.
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After 15 minutes of stirring at 0 °C, add methyl isothiocyanate (0.73 g, 10 mmol) dropwise.
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Allow the reaction mixture to warm to room temperature and then heat to 80 °C.
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Stir the reaction at 80 °C for 12 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine to afford the pure this compound.
Visualizations
Synthesis Pathway
Technical Support Center: N,3-dimethyl-1,3-thiazolidin-2-imine Purification
Disclaimer: Specific literature detailing the purification challenges of N,3-dimethyl-1,3-thiazolidin-2-imine is limited. The following troubleshooting guides and FAQs have been compiled based on general principles of organic chemistry and data from structurally related compounds, such as other thiazolidine derivatives and 1,3-dimethyl-2-imidazolidinone (DMI). These recommendations should be considered as a starting point and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes for analogous heterocyclic compounds, potential impurities could include:
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Unreacted Starting Materials: Such as N-methyl-2-chloroethylamine, methyl isothiocyanate, or related precursors.
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Side-Reaction Products: Formation of isomers, oligomers, or decomposition products may occur, particularly at elevated temperatures.
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., toluene, chloroform, ethyl acetate) may be present.
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Reagents and Catalysts: Traces of bases (e.g., triethylamine) or catalysts used during the synthesis might remain.
Q2: How can I monitor the purity of this compound during purification?
A2: Purity can be monitored using standard analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of purification, especially in column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities with distinct spectral signatures.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.
Q3: What are the general stability characteristics of this compound?
A3: While specific stability data is not available, thiazolidine rings can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. The imine functionality may also be sensitive to hydrolysis. It is advisable to handle the compound in a neutral pH environment and store it in a cool, dry place.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after column chromatography | Product is highly polar and adsorbs strongly to silica gel. | 1. Increase the polarity of the eluent gradually. 2. Consider using a different stationary phase, such as alumina. 3. Add a small percentage of a polar modifier like triethylamine to the eluent to reduce tailing and strong adsorption. |
| Product is volatile and co-evaporates with the solvent. | 1. Use a rotary evaporator with controlled temperature and pressure. 2. Employ a cold trap to recover any volatilized product. | |
| Persistent impurities observed in NMR/GC-MS after purification | Impurities have similar polarity to the product. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Attempt recrystallization from a suitable solvent or solvent mixture. 3. Consider preparative HPLC for high-purity samples. |
| Product is decomposing on the silica gel column. | 1. Deactivate the silica gel by washing with a solvent containing a small amount of triethylamine before use. 2. Perform the chromatography quickly and at a lower temperature if possible. | |
| Oily product that fails to crystallize | Presence of impurities inhibiting crystallization. | 1. Re-purify by column chromatography. 2. Attempt to "salt out" the product by adding a non-polar solvent to a concentrated solution in a polar solvent. 3. Use seed crystals if available. |
| Product color changes or degrades upon storage | Instability due to air, light, or moisture. | 1. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using an amber vial. 3. Ensure the compound is thoroughly dried and stored in a desiccator. |
Quantitative Data from Related Compounds
The following table summarizes purification data for 1,3-thiazolidin-2-one, a related compound, which may provide insights into expected yields and purity levels.
| Purification Method | Starting Material | Yield (%) | Purity (%) |
| Vacuum Distillation | 2,2-dimethyl-1,3-thiazolidine and urea | 72 | >98 |
| Recrystallization (Methanol) | 2,2-dimethyl-1,3-thiazolidine and urea | 74 | Crystalline solid (m.p. 49-51 °C) |
Data extracted from a patent for the production of 1,3-thiazolidin-2-one and should be used for illustrative purposes only.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the least polar solvent system and gradually increase the polarity. Collect fractions and monitor by TLC.
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Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for similar compounds include methanol, ethanol, or mixtures like hexane/ethyl acetate.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Overcoming solubility issues with N,3-dimethyl-1,3-thiazolidin-2-imine in assays
This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with N,3-dimethyl-1,3-thiazolidin-2-imine in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic compound containing a thiazolidine ring structure. Compounds of this class can sometimes exhibit limited aqueous solubility due to their molecular structure, which can pose significant challenges in biological assays that are typically conducted in aqueous buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Q2: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?
Precipitation upon addition to aqueous buffers is a classic indicator of a compound's low aqueous solubility. This "crashing out" occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. The initial stock solution, often in a high-concentration organic solvent like DMSO, is diluted into the aqueous buffer, causing the compound to come out of solution.
Q3: Can I use DMSO as a co-solvent to improve solubility in my assay?
Yes, Dimethyl Sulfoxide (DMSO) is a common co-solvent used to increase the solubility of hydrophobic compounds in aqueous solutions. However, the final concentration of DMSO in the assay should be carefully controlled, as high concentrations can be toxic to cells and may interfere with enzyme activity or other biological interactions. It is crucial to determine the tolerance of your specific assay system to DMSO.
Q4: Are there alternative organic solvents I can use for my stock solution?
Besides DMSO, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or polar protic solvents such as ethanol and methanol can be used to prepare stock solutions. The choice of solvent will depend on the specific properties of this compound and the compatibility with the assay system. It is advisable to test the solubility in a few different biocompatible solvents.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
This is one of the most frequent challenges encountered. The following steps provide a systematic approach to troubleshoot and overcome this issue.
dot
Caption: Troubleshooting workflow for compound precipitation.
| Troubleshooting Step | Detailed Action | Expected Outcome |
| 1. Review Stock Solution | Verify the concentration and solvent of your stock solution. Ensure the compound is fully dissolved before use. Gentle warming or sonication may be necessary. | A clear, homogenous stock solution. |
| 2. Decrease Final Concentration | The simplest approach is to lower the final concentration of this compound in the assay. | The compound remains in solution at a lower, yet still effective, concentration. |
| 3. Optimize Co-solvent | If a co-solvent like DMSO is used, determine the highest tolerable concentration for your assay (typically ≤1%). Prepare a dilution series to find the optimal balance between solubility and assay compatibility. | Increased solubility without significant impact on assay performance. |
| 4. pH Adjustment | For ionizable compounds, adjusting the pH of the assay buffer can significantly impact solubility. The effect of pH on the solubility of this compound should be experimentally determined. | Enhanced solubility at a specific pH range that is compatible with the assay. |
| 5. Use of Solubilizing Agents | Consider the use of surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins to enhance solubility. These should be used at low concentrations and validated for non-interference with the assay. | The compound is successfully solubilized, allowing for higher effective concentrations. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
-
Solvent Selection: Based on preliminary tests, select a suitable organic solvent. DMSO is a common first choice.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of the selected solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator or gently warm the solution (e.g., to 37°C) to aid dissolution. Ensure the compound is completely dissolved.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Tolerated DMSO Concentration
This experiment is crucial for cell-based assays to ensure the solvent does not adversely affect the results.
dot
Caption: Workflow for determining DMSO tolerance.
-
Prepare Dilutions: Create a series of DMSO dilutions in the cell culture medium or assay buffer (e.g., 5%, 2%, 1%, 0.5%, 0.1%, and a no-DMSO control).
-
Cell Seeding: Plate cells at the desired density in a multi-well plate.
-
Treatment: Replace the medium with the prepared DMSO dilutions and incubate for the duration of your planned experiment.
-
Viability Assay: At the end of the incubation period, assess cell viability using a standard method (e.g., MTT, MTS, or a live/dead stain).
-
Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the control. This is the maximum tolerated concentration for your assay.
Data Presentation
Table 1: Solubility of a Structurally Similar Compound, 1,3-Dimethyl-2-imidazolidinone
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Toluene | Soluble | [2] |
It is crucial to experimentally determine the solubility of this compound in the solvents you intend to use.
Table 2: Recommended Starting Concentrations for Solubilizing Agents
| Agent | Type | Recommended Starting Concentration | Considerations |
| Tween-20 | Non-ionic surfactant | 0.01% - 0.1% (v/v) | Can interfere with some protein-protein interactions. |
| Triton X-100 | Non-ionic surfactant | 0.01% - 0.1% (v/v) | Similar to Tween-20; may affect cell membrane integrity at higher concentrations. |
| β-Cyclodextrin | Encapsulating agent | 1 - 10 mM | Can improve solubility by forming inclusion complexes. |
Disclaimer: The information provided in this technical support guide is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific assays.
References
N,3-dimethyl-1,3-thiazolidin-2-imine stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,3-dimethyl-1,3-thiazolidin-2-imine. Given the limited specific literature on this compound, this guidance is based on the general chemical properties of the 1,3-thiazolidin-2-imine ring system and related thiazolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
-
Temperature: Cool (2-8 °C) and dry environment.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the sulfur atom.
-
Light: Protect from light to prevent potential photodegradation.
-
Moisture: Keep in a tightly sealed container to prevent hydrolysis.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemistry of the thiazolidine ring, two primary degradation pathways are plausible: hydrolysis and oxidation.
-
Hydrolysis: The imine and thiazolidine ring are susceptible to hydrolysis, especially under acidic or basic conditions. Alkaline hydrolysis of thiazolidines is known to proceed via ring-opening.[1]
-
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to a sulfoxide or a sulfone, particularly in the presence of oxidizing agents or upon prolonged exposure to air.
Q3: What are the likely degradation products of this compound?
A3: Direct experimental data on the degradation products are not available. However, based on the potential degradation pathways, the following products can be hypothesized:
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis | N-methyl-2-(methylamino)ethan-1-thiol, Carbon dioxide, Ammonia |
| Oxidation | This compound S-oxide, this compound S,S-dioxide |
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
This issue may be linked to the degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape) is a common starting point for related compounds.
-
Initial conditions: 10% acetonitrile.
-
Gradient: Ramp to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
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Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the pure compound (e.g., 210 nm, 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
This could indicate the presence of impurities from synthesis or degradation products.
Logical Relationship for Peak Identification:
Caption: Logical workflow for identifying unknown peaks in a chromatogram.
Experimental Protocol: Identification of Degradation Products by LC-MS
-
Sample Preparation: Subject a solution of this compound to forced degradation conditions (e.g., elevated temperature, acidic/basic pH, or an oxidizing agent like hydrogen peroxide).
-
LC-MS Analysis: Analyze the stressed sample using an LC-MS system.
-
LC conditions: Use the HPLC method described above.
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MS conditions: Use electrospray ionization (ESI) in positive ion mode. Acquire full scan mass spectra to identify the molecular ions of potential degradation products.
-
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Data Analysis: Compare the mass-to-charge ratios (m/z) of the new peaks with the hypothesized degradation products. For example:
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Hydrolysis product (N-methyl-2-(methylamino)ethan-1-thiol): Expected [M+H]⁺.
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Oxidation product (S-oxide): Expected [M+H]⁺ of the parent compound + 16 amu.
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Oxidation product (S,S-dioxide): Expected [M+H]⁺ of the parent compound + 32 amu.
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Signaling Pathways and Logical Relationships
Potential Degradation Pathways of this compound
Caption: Hypothesized degradation pathways of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for N,3-dimethyl-1,3-thiazolidin-2-imine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N,3-dimethyl-1,3-thiazolidin-2-imine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiazolidin-2-imine derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inefficient formation of the propargylamine intermediate.[1] 2. Incorrect catalyst or catalyst deactivation. 3. Unsuitable solvent or reaction temperature.[1] 4. Viscous reaction mixture hindering proper stirring.[1] | 1. Ensure the use of a suitable catalyst, such as CuCl₂, for the formation of the propargylamine intermediate.[1] Consider the addition of a Lewis acid like Ti(OEt)₄ to activate carbonyl groups, but be aware that excess can negatively impact the reaction.[1] 2. Use CuCl or CuCl₂ as the catalyst for the cyclization step.[1] Ensure the catalyst is not deactivated by impurities. 3. Toluene is a commonly used solvent.[1] The second step of the reaction (cyclization) can often be carried out effectively at room temperature.[1] 4. If the reaction mixture becomes too viscous, especially in the absence of a solvent, introduce a suitable solvent like toluene to improve stirring and homogeneity.[1] |
| Formation of Side Products (e.g., Imidazol-2-thiones) | 1. Competing 5-exo-dig N-cyclization pathway.[1] 2. Use of a strong base.[1] | 1. The reaction conditions can be tuned to favor the desired 5-exo-dig S-cyclization. Copper(I) catalysis has been shown to selectively promote the S-cyclization pathway.[1][2] 2. Avoid the use of strong bases like NaOH if the desired product is the thiazolidin-2-imine, as this can promote the formation of the N-cyclized product.[1] |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Oily or impure solid product after initial workup. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials.[3] 2. Optimize reaction conditions to minimize byproduct formation. 3. Purification via column chromatography is often effective. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1] Recrystallization from a suitable solvent can also be employed to obtain a high-purity solid product.[4] |
| Reaction Stalls or is Sluggish | 1. Insufficient activation of the carbonyl group. 2. Low reaction temperature for the initial step. | 1. The use of a Lewis acid such as Ti(OEt)₄ can help to activate the carbonyl group for the initial formation of the propargylamine.[1] 2. The first step of the reaction, the formation of the propargylamine, may require elevated temperatures (e.g., 110 °C).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound derivatives?
A1: A common and effective method is a one-pot, multi-component reaction. This typically involves the reaction of a primary amine (methylamine), a ketone or aldehyde, a terminal alkyne, and an isothiocyanate (methyl isothiocyanate) in the presence of a copper catalyst.[1][2] The key intermediate is a propargylamine, which is formed in situ and then undergoes cyclization with the isothiocyanate.[1]
Q2: Which catalyst is most effective for this synthesis?
A2: Copper catalysts, such as CuCl₂ and CuCl, have been shown to be effective.[1] CuCl₂ can be used to catalyze the initial formation of the propargylamine intermediate.[1] DFT calculations suggest that copper(I) catalyzes the subsequent nucleophilic attack and cyclization, favoring the desired S-cyclization to form the thiazolidin-2-imine.[1][2]
Q3: What is the role of Ti(OEt)₄ in the reaction?
A3: Ti(OEt)₄ acts as a Lewis acid to activate the carbonyl group of the ketone or aldehyde, facilitating the initial nucleophilic attack by the amine. It can also serve as a drying agent.[1] However, it's important to note that an excessive amount of Ti(OEt)₄ can have a negative impact on the reaction yield.[1]
Q4: How can I control the chemoselectivity between the S-cyclized (thiazolidin-2-imine) and N-cyclized (imidazol-2-thione) products?
A4: The chemoselectivity is significantly influenced by the reaction conditions. The use of a copper(I) catalyst favors the 5-exo-dig S-cyclization pathway leading to the desired thiazolidin-2-imine.[1][2] Conversely, the presence of a strong base, such as NaOH, can promote the 5-exo-dig N-cyclization, resulting in the formation of the imidazol-2-thione side product.[1]
Q5: What are the typical purification methods for this compound derivatives?
A5: After the reaction is complete, the product is typically isolated and purified using column chromatography on silica gel.[1] A common eluent system is a mixture of petroleum ether and ethyl acetate.[1] Following chromatography, recrystallization can be performed to obtain a product of high purity.[4]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Thiazolidin-2-imine Synthesis
| Entry | Catalyst (equiv.) | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCl₂ (0.1) | - | Toluene | 110 then 35 | 42 |
| 2 | CuCl₂ (0.1) | Ti(OEt)₄ (0.5) | Toluene | 110 then rt | 67 |
| 3 | CuCl₂ (0.1) | Ti(OEt)₄ (1.0) | None | 110 then rt | 35 |
| 4 | CuCl (0.1) | Ti(OEt)₄ (0.5) | Toluene | 110 then rt | 40 |
Data is adapted from a representative synthesis of a thiazolidin-2-imine derivative and may require further optimization for this compound.[1]
Experimental Protocols
General One-Pot Procedure for the Synthesis of Thiazolidin-2-imines
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
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To a flame-dried and argon-purged reaction vessel containing a magnetic stir bar, add the copper catalyst (e.g., CuCl₂, 0.1 equiv), the ketone (1 equiv), the terminal alkyne (1 equiv), and the primary amine (1 equiv).[1]
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Stir the mixture briefly until the solids are sufficiently solvated.
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Add the Lewis acid (e.g., Ti(OEt)₄, 0.5 equiv) to the mixture.[1]
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Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until the formation of the propargylamine intermediate is complete (monitor by TLC).
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Cool the reaction mixture to room temperature or the desired temperature for the second step.
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Add the isothiocyanate (1 equiv) to the reaction mixture.
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Stir the reaction at room temperature until the cyclization is complete (monitor by TLC).
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Upon completion, quench the reaction and perform an aqueous workup.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
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Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.[3]
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[1]
Visualizations
References
- 1. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5066813A - Method for production of 1,3-thiazolidin-2-ones - Google Patents [patents.google.com]
Technical Support Center: N,3-dimethyl-1,3-thiazolidin-2-imine Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N,3-dimethyl-1,3-thiazolidin-2-imine.
Troubleshooting Crystallization Issues
This section addresses specific problems you may encounter during the crystallization process in a question-and-answer format.
Question: My this compound compound is not crystallizing from the solution. What are the potential causes and how can I fix this?
Answer: Failure to crystallize is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:
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Check Saturation Levels: The most frequent reason for crystallization failure is a solution that is not saturated or is supersaturated.
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Too much solvent: If the concentration of your compound is too low, crystallization will not occur. You can try to slowly evaporate the solvent to increase the concentration. A simple test is to dip a glass rod into the solution and let the solvent evaporate; a solid residue indicates the presence of the compound.
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Inducing Crystallization: If the solution is saturated but no crystals form, you can try to induce crystallization by:
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Scratching the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.
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Adding a seed crystal of this compound if you have one from a previous successful crystallization.
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Cooling the solution slowly. Rapid cooling can sometimes inhibit crystal formation.
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Solvent Selection: The choice of solvent is critical for successful crystallization.
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Solubility: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, consider a different solvent or a solvent/anti-solvent system.
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Anti-solvent method: If your compound is highly soluble in a particular solvent, you can try adding an "anti-solvent" in which the compound is insoluble. The anti-solvent should be miscible with the primary solvent. Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then allow it to stand.
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Purity of the Compound: Impurities can significantly hinder or prevent crystallization.
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Purification: If you suspect impurities, consider purifying your compound further using techniques like column chromatography before attempting crystallization again. Common impurities in the synthesis of thiazolidine derivatives could include unreacted starting materials or side-products from N- vs. S-cyclization.
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Question: My compound has "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a low melting point of the compound relative to the boiling point of the solvent, or the presence of significant impurities that lower the melting point.
Here are some strategies to overcome oiling out:
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Increase the Solvent Volume: Add more solvent to the mixture and heat it until the oil redissolves completely. Then, allow the solution to cool very slowly.
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Lower the Crystallization Temperature: Try cooling the solution to a lower temperature, potentially in an ice bath or refrigerator, once it has reached room temperature.
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Change the Solvent: Use a solvent with a lower boiling point.
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Use a Solvent/Anti-solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent at a slightly elevated temperature.
Question: The crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?
Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification. An ideal crystallization process should show initial crystal growth within about 5-20 minutes.
To slow down the rate of crystallization:
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Increase the amount of solvent: Add a small amount of additional solvent to the hot solution to ensure you are not at the bare minimum for dissolution.
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Slow Cooling: Insulate the crystallization flask to slow the rate of cooling. You can wrap it in glass wool or place it in a Dewar flask.
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Use a different solvent system: A solvent in which the compound has slightly higher solubility at room temperature may slow down the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
Q2: How can I determine the purity of my crystallized this compound?
A2: The purity of your crystals can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
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Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate and quantify impurities.
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Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the structure and identify any residual impurities.
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield can be due to several factors:
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Using too much solvent: This is a common cause, as a significant amount of the compound may remain in the mother liquor. If the mother liquor still contains a substantial amount of your product, you can concentrate it and attempt a second crystallization.
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Premature crystallization: If crystals form while the solution is still hot, you may lose product during filtration. Ensure all the solid is dissolved before cooling.
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Incomplete precipitation: Cooling the solution to a lower temperature (e.g., in an ice bath) before filtration can help maximize the yield.
Experimental Protocols
General Protocol for Recrystallization of this compound
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Solvent Selection: In a series of small test tubes, add a small amount of your crude this compound to different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Heat the test tubes to the boiling point of the respective solvents to identify a solvent that dissolves the compound when hot but not when cold.
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Quantitative Data
As comprehensive solubility data for this compound is not widely published, researchers should determine this experimentally. The following table can be used to record and compare solubility data in various solvents.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Observations |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetonitrile | |||
| Ethyl Acetate | |||
| Toluene | |||
| Water |
Visualizations
Troubleshooting Workflow for Crystallization Failure
A decision tree for troubleshooting the lack of crystal formation.
General Experimental Workflow for Recrystallization
A sequential workflow for a typical recrystallization experiment.
Technical Support Center: Synthesis of N,3-dimethyl-1,3-thiazolidin-2-imine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N,3-dimethyl-1,3-thiazolidin-2-imine. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound, focusing on the prevalent method involving the reaction of N,N'-dimethylthiourea with 1,2-dibromoethane.
Issue 1: Low Yield of the Desired Product
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Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
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Solution:
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Increase the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Increase the reaction temperature. However, be cautious as higher temperatures might promote the formation of side products.
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Possible Cause 2: Suboptimal pH. The reaction is sensitive to pH.
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Solution: Ensure the reaction is carried out under basic conditions to facilitate the nucleophilic attack of the thiourea. The use of a non-nucleophilic base like sodium carbonate or potassium carbonate is recommended.
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-
Possible Cause 3: Formation of Side Products. Significant conversion of starting materials into side products will naturally lower the yield of the desired compound.
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Solution: Refer to the specific issues below addressing the formation of major impurities.
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Issue 2: Presence of a Major Impurity with the Same Mass as the Product
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Possible Cause: Isomeric Byproduct Formation. The formation of the N-cyclized isomer, 1,3-dimethylimidazolidin-2-thione, is a potential side reaction. While the S-cyclization to form the desired thiazolidin-2-imine is generally favored, the reaction conditions can influence the regioselectivity.
-
Solution:
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Employ milder reaction conditions (e.g., lower temperature) to favor the thermodynamically more stable S-cyclized product.
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Careful selection of the base and solvent system can influence the selectivity.
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Purification via column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient) can help in separating the two isomers.
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Issue 3: Presence of Higher Molecular Weight Impurities
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Possible Cause: Oligomerization. The reaction between the bifunctional 1,2-dibromoethane and the nucleophilic N,N'-dimethylthiourea can lead to the formation of linear or cyclic oligomers. This is analogous to the side reactions observed when reacting primary amines with 1,2-dibromoethane, which can produce N-substituted polyethyleneimines.
-
Solution:
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Use a high dilution to favor the intramolecular cyclization over intermolecular oligomerization.
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Slowly add the 1,2-dibromoethane to the reaction mixture containing the N,N'-dimethylthiourea to maintain a low concentration of the alkylating agent.
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Optimize the stoichiometry of the reactants. An excess of the thiourea can potentially cap growing oligomer chains, but this may complicate purification.
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Issue 4: Product Degradation During Workup or Storage
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Possible Cause: Hydrolysis of the Imine Functionality. The exocyclic imine bond is susceptible to hydrolysis, especially under acidic conditions, which would lead to the formation of N,N'-dimethyl-N-(2-mercaptoethyl)urea.
-
Solution:
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During the workup, use neutral or slightly basic aqueous solutions. Avoid acidic washes.
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Ensure all solvents used for purification are dry.
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Store the final product under anhydrous and inert conditions (e.g., under argon or nitrogen in a sealed vial) to prevent degradation from atmospheric moisture.
-
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Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most likely side products are the isomeric 1,3-dimethylimidazolidin-2-thione and oligomeric species. The formation of the N-cyclized isomer is a known challenge in the synthesis of related thiazolidin-2-imines. Oligomers can arise from the intermolecular reaction of the starting materials.
Q2: How can I confirm the structure of my product and differentiate it from the isomeric impurity?
A2: Spectroscopic methods are essential for structure confirmation.
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¹H NMR: The chemical shifts of the methylene protons in the five-membered ring will differ between the thiazolidine and imidazolidine isomers.
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¹³C NMR: The chemical shift of the carbon at position 2 (C=N in the product, C=S in the isomer) will be significantly different.
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Mass Spectrometry: While both isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS could potentially differentiate them.
Q3: What is the optimal temperature for this synthesis?
A3: The optimal temperature is a balance between reaction rate and selectivity. Generally, starting at a moderate temperature (e.g., 50-60 °C) and monitoring the reaction is a good approach. If the reaction is too slow, the temperature can be gradually increased. Excessively high temperatures may lead to an increased formation of side products.
Q4: Can I use a different alkylating agent instead of 1,2-dibromoethane?
A4: Yes, other 1,2-dielectrophiles like 1,2-dichloroethane or 1,2-ethanediyl bis(4-methylbenzenesulfonate) can be used. However, their reactivity will differ. 1,2-dibromoethane is often a good compromise between reactivity and cost. The choice of alkylating agent may require re-optimization of the reaction conditions.
Q5: My final product is an oil, but I expected a solid. What could be the reason?
A5: The presence of impurities, particularly oligomeric side products or residual solvent, can prevent the product
Artifacts in biological assays with N,3-dimethyl-1,3-thiazolidin-2-imine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential artifacts in biological assays involving N,3-dimethyl-1,3-thiazolidin-2-imine.
Introduction
This compound belongs to the thiazolidine class of heterocyclic compounds. Thiazolidine derivatives are known to exhibit a wide range of biological activities and are often investigated as potential therapeutic agents. However, like many small molecules, they can sometimes interfere with biological assays, leading to misleading results. This guide is designed to help you identify and troubleshoot common assay artifacts.
Troubleshooting Guide
Question 1: My this compound compound shows activity in my fluorescence-based assay. How can I confirm this is not a false positive due to compound interference?
Answer:
Fluorescence-based assays are susceptible to interference from compounds that are themselves fluorescent or that quench the fluorescence of the assay's reporter molecule. It is crucial to perform control experiments to rule out these possibilities.
Potential Causes of Interference:
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Autofluorescence: The compound may fluoresce at the same excitation and emission wavelengths used in the assay, leading to an artificially high signal.
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Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to an artificially low signal.
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Light Scattering: At higher concentrations, the compound may precipitate or aggregate, causing light scattering that can be misinterpreted as a fluorescence signal.
Experimental Protocol to Test for Fluorescence Interference:
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Prepare a dilution series of this compound in the assay buffer. The concentration range should match that used in your main experiment.
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Measure the fluorescence of the compound dilutions alone, using the same excitation and emission wavelengths as your assay.
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In a parallel experiment, add the compound dilutions to a solution containing your assay's fluorophore (without other assay components like enzymes or cells) and measure the fluorescence.
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Analyze the data:
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If the compound alone shows a significant signal, it is autofluorescent.
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If the fluorescence of the fluorophore decreases in the presence of the compound, it is a quencher.
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If the signal is highly variable or increases non-linearly, consider precipitation.
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Hypothetical Data Summary for Troubleshooting Fluorescence Interference:
| Compound Concentration (µM) | Fluorescence of Compound Alone (RFU) | Fluorescence of Fluorophore + Compound (RFU) | Percent Quenching |
| 0 (Control) | 50 | 10,000 | 0% |
| 1 | 60 | 9,800 | 2% |
| 10 | 150 | 8,500 | 15% |
| 50 | 500 | 6,000 | 40% |
| 100 | 1,200 | 4,500 | 55% |
In this hypothetical example, the compound exhibits some autofluorescence at higher concentrations and also quenches the reporter's signal.
Question 2: I am observing a high hit rate for this compound and related compounds in my high-throughput screen (HTS). Could this be due to non-specific activity?
Answer:
A high hit rate for a particular structural class can be a red flag for promiscuous inhibition, often caused by compound aggregation. Small molecules can form aggregates in solution that sequester and denature proteins non-specifically, leading to inhibition that is not due to specific binding at an active site.
Experimental Protocol to Test for Compound Aggregation:
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Perform the assay in the presence of a non-ionic detergent , such as Triton X-100 or Tween-20, typically at a concentration of 0.01% to 0.1%. Aggregates are often disrupted by detergents.
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Compare the dose-response curves of this compound with and without the detergent.
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Analyze the results:
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If the IC50 value significantly increases or the inhibition is abolished in the presence of the detergent, it is highly likely that the compound is acting via an aggregation-based mechanism.
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Hypothetical Data Summary for Aggregation Test:
| Assay Condition | IC50 of this compound (µM) | Maximum Inhibition (%) |
| Standard Buffer | 15 | 95% |
| Buffer + 0.05% Triton X-100 | > 100 | 20% |
This hypothetical data suggests that the observed inhibition is likely due to aggregation.
Question 3: My results with this compound are not reproducible. What could be the cause?
Answer:
Poor reproducibility can stem from several factors, including compound instability, solubility issues, or reactivity with assay components.
Troubleshooting Steps for Reproducibility Issues:
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Assess Compound Stability: Use analytical methods like HPLC or LC-MS to check the purity and stability of your compound stock solution and in the final assay buffer over the time course of your experiment.
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Verify Solubility: Visually inspect your assay wells for any signs of precipitation. You can also use nephelometry to quantify light scattering. If solubility is an issue, consider reducing the final compound concentration or using a different solvent.
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Check for Reactivity: The thiazolidine ring can be susceptible to hydrolysis under certain pH conditions. Ensure your assay buffer pH is stable and appropriate. The imine functionality could also potentially react with nucleophiles. Consider if any assay components (e.g., DTT) could be reacting with your compound.
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets of the thiazolidin-2-imine scaffold?
A1: The thiazolidin-2-imine scaffold has been investigated for a variety of biological activities. Published literature suggests that derivatives of this class have been evaluated as inhibitors of enzymes such as nitric oxide synthase (NOS), tyrosinase, and acetylcholinesterase. However, the specific targets of this compound are not well-characterized, and off-target effects are always a possibility.
Q2: How can I mitigate potential redox activity of my compound in an assay?
A2: Some compounds can interfere with assays by undergoing redox cycling, which is particularly problematic in assays that use redox-sensitive dyes or readouts (e.g., assays measuring NADH/NAD+ or using resazurin). To test for this, you can run your assay in the presence of antioxidants like glutathione or N-acetylcysteine. If the compound's activity is diminished, it may be due to redox cycling.
Q3: Are there any general recommendations for working with novel heterocyclic compounds in biological assays?
A3: Yes, it is always advisable to perform a standard set of counter-screens and control experiments to rule out common assay artifacts. This includes checking for autof
Technical Support Center: Investigating Mechanisms of Resistance to N,3-dimethyl-1,3-thiazolidin-2-imine and Related Thiazolidine Analogs
Disclaimer: There is currently a lack of specific published research on cellular resistance mechanisms to N,3-dimethyl-1,3-thiazolidin-2-imine. This resource provides general troubleshooting guides and FAQs for investigating resistance to a hypothetical small molecule inhibitor, "Thiazolidine Inhibitor X (TI-X)," based on common mechanisms observed for other targeted therapies.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of sensitivity to our lead thiazolidine compound (TI-X) in our cancer cell line model. What are the most common reasons for acquired resistance?
A1: Acquired resistance to targeted therapies typically arises from several key mechanisms. The most common include:
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On-target mutations: The target protein of TI-X may have acquired mutations that prevent the drug from binding effectively.
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Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the one inhibited by TI-X, thereby restoring downstream signaling required for proliferation and survival.
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.
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Altered drug metabolism: Cells may upregulate enzymes that metabolize and inactivate TI-X.
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad-spectrum drug resistance.
Q2: How can we confirm if our resistant cell line has a mutation in the target protein?
A2: The most direct method is to sequence the gene encoding the target protein in both your sensitive (parental) and resistant cell lines.
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Isolate RNA from both cell populations and perform reverse transcription to generate cDNA.
-
Amplify the coding sequence of the target gene using PCR.
-
Send the PCR products for Sanger sequencing to identify any point mutations, insertions, or deletions.
-
Compare the sequences from the resistant and parental cells to pinpoint any acquired mutations.
Q3: Our resistant cells do not have any mutations in the target protein. What should we investigate next?
A3: In the absence of on-target mutations, the next logical step is to investigate bypass pathway activation. A common approach is to use phospho-proteomic arrays or perform Western blot analysis for key signaling nodes in pathways known to be associated with your cancer type (e.g., PI3K/Akt, MAPK/ERK, or STAT signaling). An increase in the phosphorylation of key proteins in these pathways in the resistant cells, but not the parental cells, would suggest bypass activation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in the resistant cell line population.
-
Possible Cause 1: Heterogeneous population. Your resistant cell line may not be clonal, consisting of a mix of highly resistant and moderately resistant cells.
-
Solution: Perform single-cell cloning by limiting dilution to establish a pure clonal population of resistant cells. Re-evaluate the IC50 for several clones.
-
-
Possible Cause 2: Loss of resistant phenotype. In the absence of selective pressure (i.e., the drug), some resistant cells may revert to a more sensitive state.
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Solution: Ensure that you are culturing your resistant cell line in a maintenance dose of TI-X (typically a concentration around the IC20-IC30 of the resistant line) to maintain selective pressure.
-
Issue 2: Western blot shows no change in the expression or phosphorylation of suspected bypass pathway proteins.
-
Possible Cause 1: Incorrect pathway investigated. The bypass mechanism may involve a pathway you have not yet investigated.
-
Solution: Broaden your search using unbiased screening methods like RNA-sequencing or mass spectrometry-based proteomics to compare the gene expression and protein profiles of your sensitive and resistant cells.
-
-
Possible Cause 2: Drug efflux is the primary mechanism. The issue may not be related to signaling pathways.
-
Solution: Test for increased drug efflux. Perform a cell viability assay with TI-X in the presence and absence of known ABC transporter inhibitors (e.g., verapamil or tariquidar). A significant re-sensitization to TI-X in the presence of an efflux pump inhibitor strongly suggests this as the resistance mechanism.
-
Quantitative Data Summary
The following tables present hypothetical data from experiments comparing a sensitive parental cell line to a derived resistant cell line (R-Cell).
Table 1: Cellular Viability (IC50) Comparison
| Cell Line | TI-X IC50 (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| R-Cell | 12.5 | 25 |
Table 2: Protein Expression and Phosphorylation Levels (Relative Densitometry)
| Protein | Parental Cell Line | R-Cell Line | Change in R-Cell |
| Total Target X | 1.0 | 0.95 | No significant change |
| Phospho-Target X (Tyr123) | 1.0 | 0.1 | ↓ 90% |
| Phospho-AKT (Ser473) | 1.0 | 8.2 | ↑ 720% |
| P-glycoprotein (MDR1) | 1.0 | 1.1 | No significant change |
Key Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Dose Escalation
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Culture the parental cell line in its standard growth medium.
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Begin treatment with TI-X at a concentration equal to the IC20 of the parental line.
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When the cells resume a normal growth rate, double the concentration of TI-X.
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Repeat this dose escalation process until the cells are able to proliferate in a concentration that is at least 10-fold higher than the parental IC50.
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Establish this population as your resistant cell line and maintain it in a concentration of TI-X that is approximately the IC20 of the new resistant line.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
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Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
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Prepare a serial dilution of TI-X in culture medium.
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Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include a vehicle-only control.
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Incubate the plate for 72 hours at 37°C, 5% CO2.
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Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Caption: Signaling pathway in sensitive vs. resistant cells.
Caption: Workflow for identifying resistance mechanisms.
Technical Support Center: Enhancing the Bioavailability of Thiazolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the bioavailability of N,3-dimethyl-1,3-thiazolidin-2-imine and related thiazolidine compounds. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of thiazolidine derivatives like this compound?
A1: The most significant challenges are typically poor aqueous solubility and low intestinal permeability. Many thiazolidine derivatives are lipophilic, leading to limited dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Additionally, some compounds may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.
Q2: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs?
A2: Several innovative formulation strategies can be employed, including:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve solubility and dissolution rates.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
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Chemical Modification: Creating prodrugs or salt forms of the active molecule can improve its physicochemical properties.
Q3: How can I assess the bioavailability of my compound in vitro?
A3: In vitro models are crucial for initial screening and can predict in vivo performance. Key in vitro assays include:
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Solubility Studies: Determining the solubility of the compound in various biorelevant media.
-
Dissolution Testing: Measuring the rate and extent of drug dissolution from its formulation.
-
Cell-Based Permeability Assays: Using cell lines like Caco-2 or MDCK to predict intestinal permeability and identify potential efflux transporter interactions.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to assess passive permeability.
Q4: When should I move from in vitro to in vivo bioavailability studies?
A4: In vivo studies in animal models are typically conducted after promising in vitro data has been obtained. These studies are essential to understand the complete pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME), and to confirm the effectiveness of the chosen bioavailability enhancement strategy.
Troubleshooting Guides
Low Compound Recovery in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility of the test compound. | Increase the concentration of a co-solvent (e.g., DMSO) in the transport buffer, ensuring it remains at a non-toxic level for the cells (typically ≤1%). |
| Adsorption of the compound to the plate or filter. | Use low-binding plates and consider adding a small amount of a non-ionic surfactant to the receiver buffer. |
| Cellular metabolism of the compound. | Analyze samples for known or predicted metabolites. If metabolism is significant, consider using metabolic inhibitors (with appropriate controls) to elucidate the impact on permeability. |
| Efflux transporter activity. | Conduct the permeability assay in both apical-to-basolateral and basolateral-to-apical directions. A significantly higher Papp in the B-A direction suggests efflux. |
Inconsistent Dissolution Profile
| Potential Cause | Troubleshooting Step |
| Inadequate wetting of the drug powder. | Incorporate a surfactant into the dissolution medium or the formulation itself. |
| Drug particle agglomeration. | Reduce particle size through micronization or nanosizing and include a dispersing agent in the formulation. |
| Polymorphism of the crystalline drug. | Characterize the solid-state properties of the drug to ensure consistent crystalline form is used in all experiments. Different polymorphs can have different solubilities and dissolution rates. |
| Improper dissolution apparatus setup. | Verify that the dissolution apparatus is calibrated and operated according to USP guidelines. Ensure proper sink conditions are maintained. |
Data Presentation
Table 1: In Vitro Permeability of Thiazolidine Derivative TX-123 in Caco-2 Monolayers
| Formulation | Apparent Permeability (Papp) (10-6 cm/s)a | Efflux Ratiob | Recovery (%) |
| Unformulated Compound | 0.8 ± 0.2 | 5.2 | 85 ± 5 |
| Micronized Suspension | 1.5 ± 0.3 | 4.8 | 92 ± 4 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 4.2 ± 0.6 | 1.8 | 95 ± 3 |
| SEDDS Formulation | 6.8 ± 0.9 | 1.2 | 98 ± 2 |
| aData are presented as mean ± standard deviation (n=3). | |||
| bEfflux Ratio = Papp (B-A) / Papp (A-B). |
Table 2: Pharmacokinetic Parameters of Thiazolidine Derivative TX-123 in Rats Following Oral Administration
| Formulation | Cmax (ng/mL)a | Tmax (h)a | AUC0-24h (ng·h/mL)a | Relative Bioavailability (%) |
| Unformulated Compound | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| Micronized Suspension | 95 ± 20 | 1.5 ± 0.5 | 550 ± 110 | 220 |
| Solid Dispersion | 250 ± 45 | 1.0 ± 0.3 | 1800 ± 350 | 720 |
| SEDDS Formulation | 480 ± 90 | 0.8 ± 0.2 | 3500 ± 680 | 1400 |
| aData are presented as mean ± standard deviation (n=5). |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the thiazolidine derivative and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, acetone) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Preparation of Dosing Solution: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration that ensures sink conditions.
-
Permeability Measurement (A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (B-A): Repeat the process in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of a new chemical entity.
Validation & Comparative
A Comparative Guide to Thiazolidine Derivatives: Scaffolds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazolidine core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds. This guide provides a comparative analysis of key thiazolidine derivatives, focusing on their performance in various biological assays. While specific data for N,3-dimethyl-1,3-thiazolidin-2-imine is limited in publicly available research, this guide will compare its structural class, the thiazolidin-2-imines, with the more extensively studied thiazolidin-4-ones and thiazolidine-2,4-diones. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in navigating the therapeutic potential of this versatile heterocyclic family.
Executive Summary
Thiazolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and antidiabetic properties. The biological activity is significantly influenced by the substitutions on the thiazolidine ring. This guide will delve into a quantitative comparison of different thiazolidine scaffolds, detail the experimental protocols used to evaluate their activity, and visualize key signaling pathways and experimental workflows.
Comparative Biological Activity of Thiazolidine Derivatives
The following tables summarize the quantitative data on the biological activities of various thiazolidine derivatives, providing a basis for comparison across different scaffolds.
Table 1: Tyrosinase Inhibitory Activity of Thiazolidin-2-imine Derivatives
| Compound | Structure | IC₅₀ (µM) | Reference Compound (Kojic Acid) IC₅₀ (µM) |
| Thiazolidin-2-imine Derivative 4a | (Structure not fully specified in source) | 1.151 ± 1.25 | 16.031 ± 1.27 |
| Thiazolidin-2-imine Derivative 4b | (Structure not fully specified in source) | 2.079 ± 0.87 | 16.031 ± 1.27 |
Table 2: Antioxidant Activity of Thiazolidin-4-one Derivatives
| Compound | Assay | EC₅₀ (mg/mL) | Reference Compound | EC₅₀ (mg/mL) |
| Derivative 7e (2-OCH₃ substituted) | ABTS Radical Scavenging | 0.0671 ± 0.0010 | Unsubstituted Derivative 7a | 0.9340 ± 0.0251 |
| Derivative 7k (3-OCH₃, 4-OH substituted) | DPPH Radical Scavenging | 0.0390 ± 0.0006 | Unsubstituted Derivative 7a | 0.3050 ± 0.0026 |
| Derivative 7e (2-OCH₃ substituted) | Phosphomolydenum Reducing Antioxidant Power | 0.0138 ± 0.0029 | Vitamin E | 0.0304 ± 0.0024 |
Table 3: Anticancer Activity of Thiazolidin-4-one and Thiazolidine-2,4-dione Derivatives
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) |
| Thiazolidin-4-one | Compound 39 (5-nitrofuran-2-yl substituted) | MDA-MB-231 (Breast Cancer) | 1.9 |
| Thiazolidin-4-one | Compound 39 (5-nitrofuran-2-yl substituted) | HepG2 (Liver Cancer) | 5.4 |
| Thiazolidine-2,4-dione | CHT1 (5-(4-methoxybenzylidene)) | Acetylcholinesterase Inhibition | 0.16593 |
Table 4: Antimicrobial Activity of Thiazolidine-2,4-dione Derivatives
| Derivative | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| am48 | S. aureus | 6.25 | Norfloxacin | 12.5 |
| am49 | S. aureus | 6.25 | Norfloxacin | 12.5 |
| am60 | C. albicans | 12.5 | Ketoconazole | 25 |
| am61 | C. albicans | 12.5 | Ketoconazole | 25 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
Synthesis of Thiazolidin-2-imine Derivatives (One-Pot, Three-Component Approach)
This method avoids the separate preparation of propargylamine intermediates.
-
Reaction Setup: To a solution of an aldimine (1.0 mmol) in a suitable solvent, the corresponding alkyne (1.2 mmol) and isothiocyanate (1.0 mmol) are added.
-
Catalyst Addition: A catalytic amount of a Lewis acid (e.g., ZnCl₂, 20 mol%) is introduced into the mixture.
-
Reaction Conditions: The reaction mixture is heated at 100°C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired thiazolidin-2-imine product.
Tyrosinase Inhibitory Activity Assay
This spectrophotometric assay is used to screen for tyrosinase inhibitors.
-
Reagent Preparation:
-
Mushroom tyrosinase is dissolved in phosphate buffer (pH 6.8).
-
L-DOPA (substrate) is prepared in the same buffer.
-
Test compounds are dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound solution.
-
Pre-incubate the mixture at a controlled temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value is determined from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Reagent Preparation:
-
Acetylcholinesterase (AChE) from electric eel is dissolved in phosphate buffer (pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is prepared in the same buffer.
-
Acetylthiocholine iodide (ATCI), the substrate, is also dissolved in the buffer.
-
Test compounds are dissolved in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, the test compound, and the AChE solution.
-
Incubate the mixture at a controlled temperature.
-
Start the reaction by adding the ATCI solution.
-
-
Data Acquisition: The absorbance is measured at 412 nm at regular intervals. The color change is a result of the reaction of thiocholine (produced by AChE activity) with DTNB.
-
Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated. The IC₅₀ value is obtained from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using the DOT language.
PPARγ Signaling Pathway for Thiazolidine-2,4-diones
Thiazolidine-2,4-diones, a class of antidiabetic agents, primarily exert their effects through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Comparative Efficacy of 2-Imino-1,3-Thiazolidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of various analogs of the 2-imino-1,3-thiazolidine scaffold. The information presented is based on available experimental data and aims to facilitate the identification of promising compounds for further investigation.
The 2-imino-1,3-thiazolidine core is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Analogs of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties. This guide summarizes key efficacy data and experimental protocols from published studies to aid in the comparative analysis of these compounds.
Anticancer Activity of 2-Imino-Thiazolidine Analogs
Recent studies have highlighted the potential of 2-imino-thiazolidine derivatives as potent antiproliferative agents. A notable study focused on the synthesis and evaluation of novel 2-imino-5-arylidine-thiazolidine analogues against the MCF7 human breast cancer cell line. The majority of these synthesized compounds exhibited significantly higher potency, ranging from 2 to 15 times greater than the standard reference drug, cisplatin.[1] The most active compounds in this series were characterized by the presence of a halogenated or electron-withdrawing group on the N-phenyl ring of the exocyclic 2-imino moiety.[1]
Another area of investigation involves 2-imino-4-thiazolidinone derivatives, which have also shown promise as anticancer agents. Research into these compounds has provided valuable structure-activity relationship (SAR) insights, indicating that substitutions at various positions on the thiazolidinone ring can significantly influence their cytotoxic effects against different cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-imino-thiazolidine analogs against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: 2-Imino-5-arylidine-thiazolidines | |||
| Analog 1 | MCF7 | 7.4 - 28.7 | [1] |
| Analog 2 (New Derivatives) | MCF7 | 0.27 - 16.32 | [1] |
| Series B: 2-Imino-4-thiazolidinones | |||
| Compound 7k | B16F10 | 3.4 - 7 | [2] |
| Compound 7m | B16F10 | 3.4 - 7 | [2] |
| Compound 7n | B16F10 | 3.4 - 7 | [2] |
| Series C: 5-(2-oxoindolin-3-ylidene)-2-(arylimino)thiazolidin-4-ones | |||
| Compound 7d | A549, MCF-7, PC3 | - | [3] |
Note: A lower IC50 value indicates higher potency.
Antimicrobial and Antifungal Activity
The 2-imino-thiazolidine scaffold is also a key component in the development of novel antimicrobial and antifungal agents. Various studies have demonstrated the efficacy of these compounds against a range of bacterial and fungal pathogens.
For instance, a series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives have been synthesized and evaluated for their fungicidal activity against seven agricultural fungi.[4] Notably, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone displayed superior fungicidal effects compared to other compounds in the series.[4]
In the realm of antibacterial research, thiazolidin-4-one derivatives, including 2-imino analogs, have shown activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Comparison of Antimicrobial and Antifungal Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 2-imino-thiazolidine analogs against various microbial strains.
| Compound ID | Microbial Strain | MIC (µM) | Reference |
| Series D: 4-Thiazolidinone-thiazole hybrids | |||
| Compound 1h | P. aeruginosa | 125.4 | [5] |
| Compound 1m | P. aeruginosa | 162.1 | [5] |
| Compound 1n | P. aeruginosa | 157.9 | [5] |
| Series E: Thiazole-Based Thiazolidinones | |||
| 4-bromo derivative | Various Bacteria | 2.3 - 39.8 (x 10⁻²) | [6] |
| 3-nitro derivative | Various Fungi | 0.3 - 38.6 (x 10⁻²) | [6] |
Note: A lower MIC value indicates greater antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and accurate comparison of efficacy data, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols employed in the evaluation of 2-imino-1,3-thiazolidine analogs.
MTT Assay for Anticancer Activity
The anti-proliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard reference drug (e.g., cisplatin) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Synthesis and Experimental Workflow
To provide a clearer understanding of the processes involved in the research and development of these compounds, the following diagrams illustrate a general synthetic pathway and a typical experimental workflow.
Caption: General one-pot synthesis of 2-imino-thiazolidine analogs.
Caption: Typical workflow for evaluating the efficacy of synthesized analogs.
References
- 1. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the In Vivo Validation of N,3-dimethyl-1,3-thiazolidin-2-imine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of the thiazolidine scaffold is well-documented, with various derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] N,3-dimethyl-1,3-thiazolidin-2-imine represents a less explored subclass of this family, and as such, specific in vivo data is not yet prevalent in publicly accessible literature. This guide provides a proposed framework for the in vivo validation of this compound, offering a comparative perspective against the more extensively studied thiazolidin-4-one derivatives.
This document outlines potential experimental designs, key data points for comparison, and plausible signaling pathways to investigate, thereby providing a roadmap for researchers seeking to characterize the in vivo bioactivity of this novel compound.
Comparative Bioactivity Profile: A Forward Look
While direct in vivo data for this compound is pending, we can extrapolate potential activities based on the broader thiazolidine class. Thiazolidin-2-imines have been investigated for their potential as acetylcholinesterase inhibitors, as well as for their antiproliferative and anticonvulsant properties.[4] In contrast, thiazolidin-4-ones are a well-established class of compounds with a diverse range of demonstrated in vivo activities.
For the purpose of this guide, we will use two well-characterized thiazolidin-4-one derivatives as benchmarks for comparison: Rosiglitazone (an antidiabetic agent) and a hypothetical, representative 5-arylidene-thiazolidin-4-one with known anti-inflammatory properties. The following table presents a proposed structure for comparing the in vivo bioactivity of this compound against these alternatives.
| Parameter | This compound (Hypothetical Data) | Rosiglitazone (Reference Data) | 5-arylidene-thiazolidin-4-one (Reference Data) |
| Primary Bioactivity | To be determined (e.g., Anti-inflammatory) | Antidiabetic (PPARγ agonist) | Anti-inflammatory (e.g., COX-2 inhibition) |
| Animal Model | Carrageenan-induced paw edema in rats | db/db mice | Collagen-induced arthritis in mice |
| Effective Dose (ED50) | To be determined | ~3 mg/kg/day | To be determined |
| Toxicity Profile (LD50) | To be determined | >2000 mg/kg (oral, rat) | To be determined |
| Pharmacokinetics (Oral Bioavailability) | To be determined | ~99% | To be determined |
| Target Pathway | To be determined (e.g., NF-κB signaling) | PPARγ signaling | Cyclooxygenase pathway |
Proposed Experimental Protocols for In Vivo Validation
To ascertain the in vivo bioactivity of this compound, a phased experimental approach is recommended. The following are detailed methodologies for key experiments.
Acute Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of this compound.
-
Animal Model: Swiss albino mice (n=6 per group).
-
Methodology:
-
Administer single oral doses of this compound at increasing concentrations (e.g., 5, 50, 300, 2000 mg/kg) to different groups of mice.
-
A control group receives the vehicle only.
-
Observe animals continuously for the first 4 hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
Record mortality and calculate the LD50 using a recognized statistical method (e.g., Probit analysis).
-
Anti-inflammatory Activity Assessment (Carrageenan-induced Paw Edema)
-
Objective: To evaluate the potential anti-inflammatory effects of this compound.
-
Animal Model: Wistar rats (n=6 per group).
-
Methodology:
-
Administer this compound orally at various doses (e.g., 10, 25, 50 mg/kg) 1 hour before the induction of inflammation.
-
A positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
A control group receives the vehicle only.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group.
-
Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
-
Animal Model: Sprague-Dawley rats (n=3 per time point).
-
Methodology:
-
Administer a single oral dose of this compound (e.g., 25 mg/kg).
-
Collect blood samples via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood samples to obtain plasma.
-
Analyze the plasma concentration of the compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.
-
Visualizing Potential Mechanisms and Workflows
To better understand the potential biological context and the experimental process, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for in vivo bioactivity validation.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of N,3-dimethyl-1,3-thiazolidin-2-imine with other targets
A review of the known biological targets of thiazolidin-2-imine derivatives and potential off-target interactions, contextualized by the selectivity profiles of established inhibitors for these targets.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound N,3-dimethyl-1,3-thiazolidin-2-imine is not well-documented in publicly available scientific literature. This guide therefore focuses on the broader class of thiazolidin-2-imines to provide a comparative overview of their known biological targets and potential for cross-reactivity. Direct, comprehensive cross-reactivity screening data for thiazolidin-2-imine derivatives against panels of diverse biological targets (e.g., kinases, G-protein coupled receptors) is limited. This guide infers potential cross-reactivity by comparing the known targets of thiazolidin-2-imines with the selectivity profiles of established drugs targeting the same proteins.
Summary of Known Biological Targets for Thiazolidin-2-imine Derivatives
The thiazolidin-2-imine scaffold has been identified as a versatile pharmacophore, with various derivatives demonstrating activity against a range of biological targets. The primary targets identified in the literature include enzymes such as tyrosinase, acetylcholinesterase (AChE), and nitric oxide synthase, as well as demonstrating anti-proliferative effects against cancer cell lines.
Quantitative Data on Target Inhibition
The following table summarizes the available quantitative data for the inhibition of specific targets by various thiazolidin-2-imine derivatives.
| Compound Class/Derivative | Primary Target | Reported IC50 Values | Reference Compound | Reference Compound IC50 |
| Thiazolidin-2-imine derivative 4a | Mushroom Tyrosinase | 1.151 ± 1.25 µM | Kojic Acid | 16.031 ± 1.27 µM[1] |
| Thiazolidin-2-imine derivative 4b | Mushroom Tyrosinase | 2.079 ± 0.87 µM | Kojic Acid | 16.031 ± 1.27 µM[1] |
| 2-Imino-5-arylidine-thiazolidine analogues | MCF7 breast cancer cell line | 0.27 - 1.15 µM (for compounds 5a-e ) | Cisplatin | 4.14 µM |
| Combinatorial library of thiazolidin-2-imines | Acetylcholinesterase | (Docking study, no IC50 reported) | - | - |
| Pyrrolidin-2-imines and 1,3-thiazolidin-2-imines | Nitric Oxide Synthase | (SAR established, specific IC50s not detailed) | - | -[2] |
Potential for Cross-Reactivity: A Comparative Approach
In the absence of direct cross-reactivity profiling for thiazolidin-2-imines, we can infer potential off-target interactions by examining the selectivity of established inhibitors for the identified targets.
Tyrosinase Inhibitors: A Case for Selectivity
Tyrosinase is a key enzyme in melanin biosynthesis. While some potent tyrosinase inhibitors have been developed, their cross-reactivity with other enzymes is a consideration. For example, many tyrosinase inhibitors are phenolic compounds that can interact with other enzymes containing copper in their active sites.[3] Established inhibitors like kojic acid are known to be relatively selective for tyrosinase.[4] The thiazolidin-2-imine derivatives identified as tyrosinase inhibitors represent a different chemical scaffold, and their selectivity against other metalloenzymes would require further investigation.
Acetylcholinesterase Inhibitors: Known Off-Target Effects
Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. These inhibitors can also interact with butyrylcholinesterase (BChE), an enzyme with a similar function to AChE.[1][5][6] The degree of selectivity for AChE over BChE is a key factor in the side-effect profile of these drugs.[1][5] For instance, donepezil is highly selective for AChE, whereas rivastigmine inhibits both AChE and BChE.[7][8] As some thiazolidin-2-imines are predicted to target AChE, their potential for cross-reactivity with BChE should be a primary consideration in their development.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for the key assays mentioned in this guide.
Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of tyrosinase.
Principle: Mushroom tyrosinase is used as the enzyme source, and L-DOPA is used as the substrate. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The reduction in the rate of dopachrome formation in the presence of an inhibitor is a measure of its inhibitory activity.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of mushroom tyrosinase solution (in phosphate buffer, pH 6.8).
-
Add 10 µL of the test compound solution at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 25°C.
-
Initiate the reaction by adding 170 µL of L-DOPA solution (in phosphate buffer).
-
Measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a widely used method for measuring AChE activity.
Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm.
Protocol:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add 25 µL of ATCI solution.
-
Add 50 µL of DTNB solution in phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of AChE solution.
-
Measure the absorbance at 412 nm at regular intervals for a defined period.
-
The percentage of inhibition is calculated as described for the tyrosinase assay.
-
IC50 values are determined from the dose-response curve.
Visualizing Cross-Reactivity Potential
The following diagrams illustrate the known targets of the thiazolidin-2-imine scaffold and the conceptual framework for considering cross-reactivity.
Caption: Known and potential targets of the thiazolidin-2-imine scaffold.
Caption: Workflow for assessing the cross-reactivity of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Predictors of response to acetylcholinesterase inhibitors in dementia: A systematic review [frontiersin.org]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N,3-dimethyl-1,3-thiazolidin-2-imine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 2-imino-1,3-thiazolidine scaffold, with a focus on their activity as sphingosine-1-phosphate receptor 1 (S1P1) agonists. While specific SAR studies on N,3-dimethyl-1,3-thiazolidin-2-imine are not extensively available in the public domain, a comprehensive study on the closely related 2-imino-thiazolidin-4-one scaffold offers valuable insights into the key structural features influencing biological activity. This information is crucial for the rational design of novel therapeutic agents targeting S1P1, a G-protein coupled receptor involved in lymphocyte trafficking and a promising target for autoimmune disorders.
Comparative Analysis of S1P1 Receptor Agonist Activity
The following table summarizes the in vitro activity of a series of 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists. The data highlights the impact of substitutions at the N-3 position and the 5-position of the thiazolidinone ring on the compound's potency, presented as EC50 values.
| Compound ID | R (N-3 substituent) | R' (5-position substituent) | S1P1 EC50 (nM) |
| 1 | Methyl | H | >10000 |
| 2 | 4-Fluorophenyl | H | 1800 |
| 3 | 4-(Trifluoromethyl)phenyl | H | 800 |
| 4 | 4-Ethylphenyl | H | 250 |
| 5 | 4-Propylphenyl | H | 80 |
| 6 | 4-Butylphenyl | H | 30 |
| 7 | 4-Pentylphenyl | H | 15 |
| 8 | 4-(Trifluoromethoxy)phenyl | H | 12 |
| 9 | 4-Butylphenyl | 5-Benzylidene | 5 |
| 10 (8bo/ACT-128800) | 4-(Trifluoromethoxy)phenyl | 5-(4-Methoxybenzylidene) | 1.2 |
| 11 | 4-Butylphenyl | 5-(4-Chlorobenzylidene) | 8 |
| 12 | 4-Butylphenyl | 5-(4-(Trifluoromethyl)benzylidene) | 10 |
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these 2-imino-thiazolidin-4-one derivatives:
-
N-3 Position Substitution: A simple methyl group at the N-3 position (Compound 1 ) results in a lack of activity. Aromatic substitution at this position is crucial for S1P1 agonism.
-
Effect of Phenyl Ring Substitution at N-3:
-
Electron-withdrawing groups like fluoro (Compound 2 ) and trifluoromethyl (Compound 3 ) on the phenyl ring lead to moderate activity.
-
Increasing the alkyl chain length on the phenyl ring from ethyl (Compound 4 ) to pentyl (Compound 7 ) progressively enhances the potency. This suggests a hydrophobic pocket in the receptor binding site that accommodates longer alkyl chains.
-
A trifluoromethoxy group (Compound 8 ) provides a significant boost in potency, indicating a favorable interaction of this group with the receptor.
-
-
5-Position Substitution:
-
The introduction of a benzylidene substituent at the 5-position generally increases potency. For instance, the addition of a benzylidene group to the 4-butylphenyl derivative (Compound 9 vs. Compound 6 ) improves the EC50 from 30 nM to 5 nM.
-
Substituents on the benzylidene ring further modulate the activity. A methoxy group at the para-position of the benzylidene ring (Compound 10 ) leads to the most potent compound in the series, ACT-128800, with an EC50 of 1.2 nM.
-
Other electron-withdrawing groups like chloro (Compound 11 ) and trifluoromethyl (Compound 12 ) on the benzylidene ring also result in potent compounds.
-
Experimental Protocols
S1P1 Receptor Activation Assay:
The potency of the compounds as S1P1 receptor agonists was determined using a GTPγS binding assay.
-
Cell Culture: CHO-K1 cells stably expressing the human S1P1 receptor were used.
-
Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation.
-
GTPγS Binding Assay: Membranes were incubated with increasing concentrations of the test compounds in the presence of [35S]GTPγS.
-
Data Analysis: The amount of bound [35S]GTPγS was measured by scintillation counting. EC50 values were calculated from the concentration-response curves using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of S1P1 receptor activation and the experimental workflow for assessing compound activity.
Caption: S1P1 Receptor Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
Broader Biological Activities of the 2-Iminothiazolidine Scaffold
Beyond S1P1 receptor agonism, the 2-iminothiazolidine core is a versatile scaffold found in
N,3-dimethyl-1,3-thiazolidin-2-imine: A Comparative Analysis Against Known Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potential of N,3-dimethyl-1,3-thiazolidin-2-imine and related 2-imino-1,3-thiazolidine derivatives against known inhibitors of nitric oxide synthase (NOS). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways to offer an objective performance assessment.
Introduction to Nitric Oxide Synthase and its Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While basal levels of NO are essential for normal physiological function, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of various inflammatory diseases and neurodegenerative disorders. Consequently, the development of potent and selective NOS inhibitors is a significant area of therapeutic research.
The 1,3-thiazolidin-2-imine scaffold has emerged as a promising chemotype for the development of novel NOS inhibitors. This guide focuses on the comparative analysis of this compound and its analogs in the context of established NOS inhibitors.
Comparative Inhibitory Activity
Table 1: Inhibitory Activity of 2-Imino-1,3-Thiazolidine Derivatives against iNOS
| Compound | IC50 (µM) vs. iNOS |
| (4R,5R)-5-ethyl-2-imino-4-methyl-1,3-thiazolidine | 0.023 |
| (4R,5R)-2-imino-4,5-dimethyl-1,3-thiazolidine | 0.045 |
| (4S,5R)-2-imino-4,5-dimethyl-1,3-thiazolidine | 0.12 |
| (4R,5R)-2-imino-5-isopropyl-4-methyl-1,3-thiazolidine | 0.031 |
Data sourced from studies on 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives as potent iNOS inhibitors.
Table 2: Inhibitory Activity of Known NOS Inhibitors
| Inhibitor | Target Isoform(s) | Ki (nM) or IC50 (µM) |
| L-NAME | Non-selective | Ki: 15 nM (nNOS), 39 nM (eNOS), 4.4 µM (iNOS)[1] |
| 1400W | iNOS selective | IC50: 1.9 µM (murine iNOS) |
| Aminoguanidine | iNOS selective | IC50: 20 µM (rat iNOS) |
| L-NIL | iNOS selective | IC50: 3.3 µM (murine macrophage iNOS) |
| S-Methyl-L-thiocitrulline | nNOS selective | Ki: 10-fold more potent for nNOS than eNOS |
Signaling Pathway and Inhibition Mechanism
Nitric oxide is synthesized from the amino acid L-arginine by NOS enzymes. This process involves the oxidation of the guanidino group of L-arginine, requiring molecular oxygen and NADPH as co-substrates. NOS inhibitors can act through various mechanisms, most commonly by competing with L-arginine for binding to the active site of the enzyme.
Caption: Simplified schematic of the nitric oxide synthesis pathway and the inhibitory action of various compounds.
Experimental Protocols
The inhibitory activity of compounds against NOS is typically evaluated using in vitro enzyme assays. A common method is the Griess assay, which measures the amount of nitrite (a stable oxidation product of NO) produced by the enzyme.
In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Method)
1. Principle: This assay quantifies the activity of NOS by measuring the amount of nitrite formed from the enzymatic conversion of L-arginine to L-citrulline and nitric oxide. The nitric oxide produced rapidly oxidizes to nitrite and nitrate. The total nitrate is reduced to nitrite by nitrate reductase, and the total nitrite is then quantified using the Griess reagent.
2. Materials:
-
Purified NOS enzyme (e.g., recombinant human iNOS)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactors)
-
Test compounds (e.g., this compound and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Nitrate Reductase
-
Griess Reagent (Solution A: Sulfanilamide in phosphoric acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare a standard curve using serial dilutions of sodium nitrite in the assay buffer.
-
In a 96-well plate, add the assay buffer, cofactors (NADPH, FAD, FMN, BH4), and the test compound at various concentrations.
-
Add the purified NOS enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding L-arginine to each well.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., by disrupting the enzyme).
-
To convert the nitrate produced to nitrite, add nitrate reductase and incubate as per the manufacturer's instructions.
-
Add Griess Reagent A followed by Griess Reagent B to all wells, including the nitrite standards.
-
Incubate for 10-15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite produced in each well using the standard curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Caption: General workflow for an in vitro NOS inhibition assay using the Griess method.
Conclusion
The 2-imino-1,3-thiazolidine scaffold represents a promising starting point for the development of novel and potent inhibitors of nitric oxide synthase, particularly the inducible isoform (iNOS). While direct inhibitory data for this compound is not yet available, the potent activity of its structural analogs highlights the potential of this chemical class. Compared to established non-selective and selective NOS inhibitors, the thiazolidine derivatives show competitive, and in some cases superior, inhibitory potency against iNOS in vitro. Further investigation into the structure-activity relationship, selectivity profile, and in vivo efficacy of this compound and related compounds is warranted to fully assess their therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
In vivo toxicology studies of N,3-dimethyl-1,3-thiazolidin-2-imine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo toxicology of thiazolidine derivatives, with a focus on compounds structurally related to N,3-dimethyl-1,3-thiazolidin-2-imine. Due to the limited availability of public toxicological data for this compound, this document leverages data from analogous compounds, namely 2-amino-2-thiazoline (a tautomer of the parent 2-iminothiazolidine scaffold), thiazolidinediones (TZDs), and thiazolidin-4-ones. This comparative approach allows for an informed initial assessment of potential toxicological profiles.
Comparative Toxicological Data
The following table summarizes the available toxicological data for different classes of thiazolidine derivatives. It is important to note that toxicity can be highly dependent on the specific substitutions on the thiazolidine ring.
| Compound Class | Compound Examples | Assay Type | Species | Route of Administration | Key Findings | GHS Category (where applicable) |
| 2-Imino-1,3-Thiazolidines | 2-Amino-2-thiazoline | Acute Oral Toxicity | Not Specified | Oral | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1][2] | Category 4[1] |
| Thiazolidinediones (TZDs) | Troglitazone | Hepatotoxicity in Clinical Trials | Human | Oral | Associated with severe hepatotoxicity and liver failure, leading to its withdrawal from the market.[3][4] | Not Applicable |
| Rosiglitazone, Pioglitazone | Hepatotoxicity in Clinical Trials | Human | Oral | Lower incidence of hepatotoxicity compared to troglitazone, but still a risk. ALT elevations above 3 times the upper limit of normal occurred in ~0.25% of patients.[3][4] | Not Applicable | |
| Novel TZD Derivatives (C40, C81) | Acute Oral Toxicity (OECD 425) | Rat | Oral | C40 was classified as GHS Category 5 and C81 as Category 4, with no evident toxic effects observed.[5] | Category 4 & 5[5] | |
| Thiazolidin-4-ones | Various Derivatives | In vitro Cytotoxicity | Human Cell Lines | Not Applicable | Some derivatives showed low toxicity against non-cancerous cell lines, indicating a potentially favorable safety profile for certain substitutions.[6][7] | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of toxicological data. Below are protocols for key in vivo experiments.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is designed to classify a substance for its acute oral toxicity based on a stepwise procedure with a minimal number of animals.[8][9][10][11][12]
1. Principle: A stepwise procedure is used where a group of three animals of a single sex (typically females) is dosed at a defined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg).[12] The outcome of this initial test determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose. This process continues until the dose causing mortality or the highest dose level with no observed effects is identified, allowing for classification into a GHS category.[9]
2. Animal Selection and Preparation:
-
Species: Healthy, young adult rodents (usually rats) are used. Females are generally preferred as they are often slightly more sensitive.[12]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the study.
-
Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.
3. Dose Administration:
-
The test substance is typically administered orally via gavage in a single dose.
-
The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[9]
4. Observation Period:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior such as tremors, convulsions, salivation, diarrhea), and changes in body weight for up to 14 days.[8][11]
-
Special attention is given to the first 24 hours post-dosing.
5. Necropsy:
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
In Vivo Genotoxicity Assays
Genotoxicity assays are performed to detect compounds that can induce genetic damage. A standard battery of tests is often required for regulatory submissions.[13][14]
1. In Vivo Micronucleus Assay:
-
Principle: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
-
Procedure: The test substance is administered to the animal (usually a rodent). Bone marrow or peripheral blood is collected at appropriate time points, and the frequency of micronucleated polychromatic erythrocytes is determined.[15]
2. In Vivo Comet Assay (Single Cell Gel Electrophoresis):
-
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16]
-
Procedure: Animals are treated with the test substance, and tissues of interest (e.g., liver, stomach) are collected.[17] The cell nuclei are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates further from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[15][17]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Caption: PPARγ signaling pathway activated by thiazolidinediones.
References
- 1. fishersci.com [fishersci.com]
- 2. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. bemsreports.org [bemsreports.org]
- 11. TOPIC- ACUTE ORAL TOXICITY OECD 423.pptx [slideshare.net]
- 12. m.youtube.com [m.youtube.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. fda.gov [fda.gov]
- 15. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. criver.com [criver.com]
Safety Operating Guide
Crucial Safety Notice: Lack of Specific Disposal Data for N,3-dimethyl-1,3-thiazolidin-2-imine
Immediate action is required to obtain the manufacturer's Safety Data Sheet (SDS) for N,3-dimethyl-1,3-thiazolidin-2-imine. The following information is a general guide for handling chemical waste and should not be substituted for the specific procedural guidance found in the SDS for this compound.
Extensive searches for proper disposal procedures for this compound did not yield a specific Safety Data Sheet (SDS) for this compound. The information available is for structurally similar but distinct chemicals, such as 1,3-Dimethyl-2-imidazolidinone. It is critical to understand that disposal protocols for one chemical compound can be dangerously inappropriate for another.
Researchers, scientists, and drug development professionals must prioritize safety by obtaining the specific SDS from the chemical manufacturer or supplier before handling or disposing of this compound. An SDS will provide essential information, including physical and chemical properties, health hazards, and, most importantly, detailed disposal considerations.
General Chemical Disposal Best Practices
In the absence of a specific SDS, the following general procedures for handling and disposing of laboratory chemical waste should be followed. These are not a substitute for the specific guidance that the manufacturer of this compound will provide.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.
2. Waste Segregation:
-
Do not mix this compound with other chemical waste unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional or the SDS.
3. Spill Management:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or earth.[3]
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.[2]
-
Clean the affected area thoroughly.[4]
-
Avoid allowing the chemical to enter drains or waterways.[2][4]
4. Disposal Pathway:
-
All chemical waste must be disposed of through an approved hazardous waste disposal facility.[1][3]
-
Clearly label the waste container with the full chemical name and any known hazard information.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
The following table summarizes general safety parameters for a related but different compound, 1,3-Dimethyl-2-imidazolidinone, and is provided for illustrative purposes only. These values should not be assumed to be applicable to this compound.
| Parameter | Value (for 1,3-Dimethyl-2-imidazolidinone) |
| Physical State | Liquid[1] |
| Appearance | Clear, Colorless[1] |
| Boiling Point | 225.5 °C / 437.9 °F @ 760 mmHg[1] |
| Flash Point | 93 °C / 199.4 °F[1] |
| Solubility | Soluble in water[1] |
A generalized workflow for chemical waste disposal is presented below.
Caption: General workflow for laboratory chemical waste disposal.
It is imperative to obtain the specific Safety Data Sheet for this compound to ensure safe handling and disposal. The information provided here is intended to reinforce standard laboratory safety practices in the absence of compound-specific data and should not be considered a substitute for the manufacturer's official guidance.
References
Personal protective equipment for handling N,3-dimethyl-1,3-thiazolidin-2-imine
This guide provides crucial safety and logistical information for handling 1,3-Dimethyl-2-imidazolidinone, a combustible liquid that is harmful if swallowed and can cause serious eye damage. It is also suspected of damaging fertility or the unborn child.[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this chemical. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Standards/Specifications |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields. | Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[2][3] |
| Skin Protection | Chemical-impermeable and fire/flame-resistant gloves and clothing. Lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or irritation occurs. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] |
| General Hygiene | Eyewash stations and safety showers must be close to the workstation. | N/A |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety. This involves careful planning from initial handling to final waste disposal.
-
Ventilation: Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe mist, gas, or vapors.[2][3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[1][2][4]
-
Hygroscopic Nature: The substance is hygroscopic; store in a tightly closed, dry, and cool place under an inert atmosphere to protect from moisture.[1][4]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][4]
-
Evacuation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, silica gel). Collect and place the material in a suitable, closed container for disposal.[1][4]
-
Ventilation: Ensure adequate ventilation in the affected area.[2]
-
Containerization: Collect waste in suitable, closed, and labeled containers.[1][2]
-
Regulations: Dispose of the contents and container in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[1]
-
Environmental Protection: Avoid release into the environment.[2]
First Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation persists, call a physician.[1][2] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person.[1][2] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 1,3-Dimethyl-2-imidazolidinone.
No specific experimental protocols or signaling pathways for N,3-dimethyl-1,3-thiazolidin-2-imine were identified in the available safety data sheets.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
